1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383140 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-50-5 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a substituted tetrahydroquinoline core, renders it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its significant applications in drug discovery, particularly in the synthesis of kinase inhibitors and dopamine receptor antagonists. Spectroscopic data, based on closely related analogs, are presented to aid in its characterization. Furthermore, this document illustrates its role in modulating key signaling pathways implicated in cancer and neurological disorders, supported by diagrams generated using the DOT language.
Chemical and Physical Properties
This compound is a light yellow to brown crystalline powder.[1] Its core structure consists of a tetrahydroquinoline moiety with a methyl group at the nitrogen (position 1) and a formyl group at position 6 of the aromatic ring. This combination of a saturated heterocyclic amine and an aromatic aldehyde makes it a versatile intermediate for further chemical modifications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 493-50-5 | [1] |
| Appearance | Light yellow to Brown crystalline powder | [1] |
| Melting Point | 28-29 °C | |
| Boiling Point | 219-221 °C @ 15 Torr | |
| Density | 1.102 g/cm³ | |
| Flash Point | 142.5 °C | |
| Refractive Index | 1.587 | |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
General Workflow for Vilsmeier-Haack Formylation
Detailed Experimental Protocol (Adapted from General Vilsmeier-Haack Procedures)
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4][5]
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons in the 7.0-7.8 ppm region, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring. - A singlet for the aldehyde proton around 9.5-10.0 ppm. - A singlet for the N-methyl protons around 2.8-3.0 ppm. - Triplets for the methylene protons at C2 and C4 of the tetrahydroquinoline ring. - A multiplet for the methylene protons at C3. (Based on data for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[6]) |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals in the 120-150 ppm range. - A signal for the N-methyl carbon around 40 ppm. - Signals for the aliphatic carbons (C2, C3, C4) in the 20-50 ppm range. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C-N stretching vibrations. (Based on general IR data for quinolines[7]) |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 175.23. - Characteristic fragmentation patterns for tetrahydroquinolines, including loss of the methyl group and cleavage of the heterocyclic ring. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, primarily due to the established biological activity of the tetrahydroquinoline scaffold.[2]
Synthesis of Kinase Inhibitors
The quinoline core is a well-established scaffold for the design of kinase inhibitors.[8] Derivatives of this compound can be elaborated to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway. The aldehyde group provides a convenient handle for introducing diverse pharmacophores through reactions like reductive amination or Wittig reactions, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[9][10]
Development of Dopamine Receptor Antagonists
The tetrahydroquinoline and the structurally related tetrahydroisoquinoline moieties are privileged scaffolds for ligands targeting dopamine receptors, particularly the D3 subtype. D3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia. The aldehyde functionality of this compound can be used to build out the molecular structure to achieve high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde group allow for extensive chemical derivatization. The demonstrated utility of the tetrahydroquinoline scaffold in potent kinase inhibitors and selective dopamine receptor antagonists underscores the importance of this compound in modern drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS 493-50-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 493-50-5), a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, proposes a plausible synthetic route in the absence of a detailed experimental protocol in peer-reviewed literature, and clarifies the current understanding of its biological activity.
Core Compound Properties
This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a formyl group at position 6 of the aromatic ring. Its structure makes it a valuable intermediate for the synthesis of more complex molecules.[1] Commercial suppliers describe it as a light yellow to brown crystalline powder.[1]
| Property | Value | Reference(s) |
| CAS Number | 493-50-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Light yellow to Brown crystalline powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Vilsmeier-Haack Formylation
The synthesis of this compound can be envisioned via the Vilsmeier-Haack formylation of 1-methyl-1,2,3,4-tetrahydroquinoline. The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring system activates the aromatic ring, directing the electrophilic substitution to the para position (position 6).
General Experimental Protocol for Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphoryl chloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, an electrophilic chloroiminium salt.[5]
-
Formylation: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the pre-formed Vilsmeier reagent at a controlled temperature. The reaction mixture is then typically heated to drive the reaction to completion.[2]
-
Hydrolysis: Upon completion of the reaction, the mixture is cooled and quenched by pouring it onto ice water. The intermediate iminium salt is hydrolyzed to the corresponding aldehyde. The pH is often adjusted with a base to facilitate the hydrolysis and neutralize the acidic reaction mixture.
-
Work-up and Purification: The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The final product is then purified using standard techniques such as column chromatography or recrystallization.
Spectroscopic and Physicochemical Data
Detailed experimental spectroscopic data for this compound is not extensively reported in the scientific literature. The table below summarizes the available physicochemical properties. For comparison, mass spectrometry and infrared spectroscopy data for the related compound, 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, are available in public databases.[7]
| Data Type | Value / Description | Reference(s) |
| Melting Point | 28-29 °C | [6] (from supplier data) |
| Boiling Point | 219-221 °C @ 15 Torr | [6] (from supplier data) |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available | |
| Infrared (IR) Spectroscopy | Data not available |
Biological Activity and Mechanism of Action
There is currently no specific information in the peer-reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
It is crucial to distinguish this compound from its structural isomer, 1-methyl-1,2,3,4-tetrahydroiso quinoline (1MeTIQ). Extensive research has been conducted on 1MeTIQ, demonstrating its neuroprotective properties.[8][9][10][11][12] However, due to the differences in the core heterocyclic structure, the biological activities of 1MeTIQ should not be extrapolated to this compound. The aldehyde functional group at position 6 further differentiates the target compound, suggesting a different reactivity and potential for biological interactions.
The tetrahydroquinoline scaffold itself is present in a number of biologically active compounds, and derivatives have been explored for a range of therapeutic applications.[13] This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive molecules.
Conclusion
This compound is a commercially available compound with potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While its fundamental physicochemical properties are partially documented by chemical suppliers, there is a notable absence of detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization in the public scientific literature. Furthermore, no studies on its biological activity or mechanism of action have been identified. This highlights a significant knowledge gap and presents an opportunity for further research to explore the synthetic utility and potential bioactivity of this compound and its derivatives. Researchers are cautioned against extrapolating biological data from its well-studied structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C12H15NO | CID 3161866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutics, particularly for neurological disorders.[1]
Core Physicochemical Properties
This compound is a light yellow to brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | Echemi |
| Molecular Weight | 175.23 g/mol | Chem-Impex |
| CAS Number | 493-50-5 | Chem-Impex |
| Appearance | Light yellow to Brown crystalline powder | Chem-Impex |
| Melting Point | 28-29 °C | Echemi |
| Boiling Point | 219-221 °C @ 15 Torr | Echemi |
| Density | 1.102 g/cm³ | Echemi |
| Refractive Index | 1.587 | Echemi |
| Purity | ≥ 95% (NMR) | Chem-Impex |
Synthesis and Characterization
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the substrate is 1-methyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electrophilic iminium ion then attacks the electron-rich aromatic ring of the tetrahydroquinoline. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
A general procedure for the Vilsmeier-Haack formylation of an N-alkyl-tetrahydroquinoline is as follows:
-
Reagent Preparation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring. The resulting mixture is the Vilsmeier reagent.
-
Reaction: A solution of the N-alkyl-1,2,3,4-tetrahydroquinoline in DMF is added to the prepared Vilsmeier reagent.
-
Heating: The reaction mixture is heated, typically for several hours, to drive the formylation reaction to completion.
-
Workup: The cooled reaction mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate solution. The product is then typically extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the pure N-alkyl-hydroquinolinecarbaldehyde.
A study on the synthesis of new N-alkyl-6(8)-formylhydroquinolines reported that the Vilsmeier-Haack reaction of 7- and 8-substituted N-alkyl-1,2,3,4-tetrahydroquinolines led to the formation of 6-formylhydroquinolines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the N-methyl protons (as a singlet), and the aliphatic protons of the tetrahydroquinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190 ppm), the aromatic carbons, the N-methyl carbon, and the aliphatic carbons of the heterocyclic ring.
For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the following NMR data has been reported:
-
¹H NMR (δ): 9.87 (s, 1H, CHO), 7.44 (s, 1H, C(5)H), 6.37 (s, 1H, C(8)H), 2.87 (s, 3H, NMe), 2.76 (m, 1H, C(4)), 2.49 (s, 3H, C(7)Me), 1.84 (dd, 1H, C(3)H), 1.72 (dd, 1H, C(3)H).
-
¹³C NMR (δ): 189.50, 149.82, 140.34, 128.42, 124.86, 121.84, 112.53, 54.72, 45.30, 31.46, 28.50, 26.00, 24.66, 19.13, 19.03.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1670-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For N,7-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a mass-to-charge ratio (m/z) of 248 [M + H]⁺ has been reported.
Logical Relationships in Synthesis
The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear logical progression, as illustrated in the workflow diagram below.
Biological and Pharmaceutical Relevance
Derivatives of the tetrahydroquinoline scaffold are known to possess a wide range of biological activities and are found in numerous natural products and medicinal agents. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.
While specific biological activities or signaling pathway interactions for this compound have not been extensively detailed in the available literature, its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders is highlighted.[1] The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
The general class of tetrahydroisoquinolines, a related structural motif, has been investigated for a broad spectrum of biological activities, including:
-
Antitumor
-
Antitubercular
-
Antibacterial
-
Anti-HIV
-
Anti-inflammatory
-
Anticonvulsant
Given the structural similarities and the established importance of the tetrahydroquinoline core, it is plausible that derivatives of this compound could exhibit interesting biological profiles. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives.
The logical relationship for its application in drug discovery is outlined below.
References
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde molecular weight and formula
An In-depth Technical Guide on 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO[1][2][3] |
| Molecular Weight | 175.23 g/mol [1][2] |
| Exact Mass | 175.23 g/mol [3] |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.
References
The Biological Versatility of 1-Methyl-Tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.
Anticancer Activity: Targeting the mTOR Signaling Pathway
A significant body of research has focused on the anticancer potential of 1-methyl-tetrahydroquinoline derivatives, with many exhibiting potent cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1-methyl-tetrahydroquinoline and related tetrahydroquinoline derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted THQ Derivatives | |||
| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [1][[“]] |
| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [1][[“]] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | [1][[“]] | |
| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [1][[“]] |
| Compound 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [1][[“]] |
| Tetrahydroquinolinone Derivatives | |||
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Cancer) | Micromolar concentrations | [3] |
| A-549 (Lung Cancer) | More effective than Cisplatin | [3] | |
| Compound 19b | A-549 (Lung Cancer) | More effective than Cisplatin | [3] |
| Methylene-Tethered THQ Derivatives | |||
| 1-(2-methyl-8-methylene-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (9a) | C6 (Rat Glioblastoma) | 111 ± 1.1 | [4] |
| MCF-7 (Human Breast Cancer) | 128 ± 1.3 | [4] | |
| PC3 (Human Prostate Cancer) | 115 ± 1.2 | [4] | |
| SH-SY5Y (Human Neuroblastoma) | 120 ± 1.5 | [4] | |
| Tetrahydroquinoline-based LSD1 Inhibitors | |||
| Compound 18s | MGC-803 (Gastric Cancer) | 1.13 | [5] |
| Compound 18x | MGC-803 (Gastric Cancer) | 1.15 | [5] |
| Other Tetrahydroquinoline Derivatives | |||
| Compound 2 | MCF-7 (Breast Cancer) | 50 (after 72h) | [6] |
| MDA-MB-231 (Breast Cancer) | 25 (after 72h) | [6] |
Signaling Pathway: mTOR Inhibition
Several 1-methyl-tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting mTOR, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells. The diagram below illustrates the PI3K/Akt/mTOR pathway and the point of inhibition by tetrahydroquinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Antimicrobial and Anti-inflammatory Activities
While the primary focus of recent research has been on anticancer applications, the tetrahydroquinoline scaffold is also known to possess antimicrobial and anti-inflammatory properties. However, there is a notable lack of extensive quantitative data specifically for 1-methyl-tetrahydroquinoline derivatives in these areas.
Anti-inflammatory Activity Data
Some studies have investigated the anti-inflammatory potential of tetrahydroquinoline derivatives. The following table presents available data.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 77.38 | [7][8] |
| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 92.08 | [7] |
| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 88.45 | [7] |
| Tetrahydroquinoline Derivative (SF8) | DPPH Radical Scavenging | 29.19 ± 0.25 | [9] |
| Tetrahydroquinoline Derivative (SF13) | Nitric Oxide Scavenging | Max 85% inhibition at 50 µM | [9] |
Antimicrobial Activity
Various quinoline and tetrahydroquinoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain 2-(1H-indol-3-yl)tetrahydroquinolines have shown potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) below 1.0 µg/mL.[10] However, specific MIC values for 1-methyl-tetrahydroquinoline derivatives are not extensively reported in the currently available literature.
Experimental Protocols
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline
A common method for the N-methylation of 1,2,3,4-tetrahydroquinoline is reductive amination.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Formaldehyde (38% aqueous solution)
-
Acetonitrile (CH3CN)
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial acetic acid
-
Diethyl ether
-
1N Sodium hydroxide (NaOH)
-
Potassium carbonate (K2CO3)
Procedure:
-
Combine 1,2,3,4-tetrahydroquinoline (2.0 g, 0.015 mol) and formaldehyde (12 mL of 38% aqueous solution, 0.15 mol) in 60 mL of acetonitrile.[1]
-
Add sodium cyanoborohydride (2.85 g) to the mixture.[1]
-
Slowly add glacial acetic acid (1.50 mL) over a 10-minute period while stirring.[1]
-
Continue stirring the mixture for 2 hours.[1]
-
Add an additional 0.5 mL of glacial acetic acid and stir for another 30 minutes.[1]
-
Pour the reaction mixture into 200 mL of diethyl ether.[1]
-
Wash the organic layer three times with 30 mL of 1N NaOH.[1]
-
Dry the organic layer with potassium carbonate (K2CO3).[1]
-
Remove the solvent in vacuo to yield the 1-methyl-1,2,3,4-tetrahydroquinoline product.[1]
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-methyl-tetrahydroquinoline derivatives.
General Experimental Workflow
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microplate
-
Test compound (1-methyl-tetrahydroquinoline derivative)
-
Cancer cell lines
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1-methyl-tetrahydroquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Cell viability is typically expressed as a percentage of the vehicle control, and the IC50 value is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microplate
-
Test compound (1-methyl-tetrahydroquinoline derivative)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in broth and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion
1-Methyl-tetrahydroquinoline derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their activity as mTOR inhibitors provides a clear rationale for their development as anticancer agents. While their antimicrobial and anti-inflammatory activities are less characterized, the broader tetrahydroquinoline scaffold has shown promise in these areas, warranting further investigation into the specific contributions of the 1-methyl substitution. The synthetic accessibility and the diverse biological activities of these compounds make them an attractive area for continued research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Tetrahydroquinolines: A Technical Guide for Drug Development Professionals
Introduction
Tetrahydroquinolines (THQs) and their structural isomers, tetrahydroisoquinolines (THIQs), are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of novel neuroprotective agents. Their unique structural features allow for interaction with a variety of biological targets implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neuroprotective properties of select THQ derivatives, presenting key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development in this area.
Core Mechanisms of Neuroprotection
The neuroprotective effects of tetrahydroquinolines are multifaceted, targeting several key pathological pathways in neurodegeneration. The primary mechanisms of action include:
-
Antioxidant and Free Radical Scavenging: Many THQ derivatives possess potent antioxidant properties, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of AD and PD. Certain THQs have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of pro-inflammatory cytokines.
-
Inhibition of Glutamate-Induced Excitotoxicity: Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and subsequent neuronal death. Some THIQ derivatives act as NMDA receptor antagonists, mitigating this excitotoxic damage.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Several THQ derivatives have demonstrated potent AChE inhibitory activity.
-
Modulation of Pathological Protein Aggregation: The aggregation of amyloid-beta (Aβ) peptides in AD is a critical pathological event. Certain THQs have been shown to inhibit Aβ aggregation and promote its clearance.
-
Activation of Pro-Survival Signaling Pathways: Some THIQs can enhance cellular resilience by activating pro-survival signaling pathways, such as the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data on the neuroprotective efficacy of key tetrahydroquinoline and tetrahydroisoquinoline derivatives from various in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Activity of Tetrahydroquinoline Derivatives
| Compound | Assay | Cell Line | Neurotoxin | Concentration/Dosage | Result | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cell Viability | Rat mesencephalic neurons | Rotenone, MPP+, 6-OHDA | Not specified | Neuroprotective against all toxins | [1] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced cell death | Rat granular cell cultures | Glutamate | Not specified | Prevented cell death and Ca2+ influx | [2] |
| Hydroxy-1MeTIQ derivatives | Neuroprotective activity | SH-SY5Y cells | Not specified | Not specified | Exhibited greater efficacy than 1MeTIQ | [3] |
| Dauricine | Cytotoxicity | SH-SY5Y cells (APPsw) | Cu2+ | Not specified | Decreased Aβ1-42 secretion, reduced ROS | [4][5] |
| Tetrahydroquinoline derivative (4ag) | Cytotoxicity (IC50) | SNB19 cells | - | 38.3 µM | Potent anti-glioblastoma effect | [6] |
| Tetrahydroquinoline derivative (4ag) | Cytotoxicity (IC50) | LN229 cells | - | 40.6 µM | Potent anti-glioblastoma effect | [6] |
Table 2: Cholinesterase and Aβ Aggregation Inhibition by Tetrahydroquinoline Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 215 µM | [7][8] |
| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 805 µM | [7][8] |
| Tetrahydroquinoline derivative | Acetylcholinesterase (AChE) | 618 µM | [7][8] |
| Jatrorrhizine derivative | Cholinesterase | 0.301 µM | [9] |
| C-1 functionalized N-aryl-THIQ (3c) | Acetylcholinesterase (eeAChE) | < 10 µM | [10] |
| C-1 functionalized N-aryl-THIQ (3i) | Acetylcholinesterase (eeAChE) | < 10 µM | [10] |
| Dihydroquinazoline derivative (K2V-9) | Amyloid β self-aggregation | 37.34% inhibition | [11] |
| Dihydroquinazoline derivative (K2V-12) | Amyloid β self-aggregation | 48.10% inhibition | [11] |
| Steroid–Quinoline Hybrid (4d) | Aβ1–42 aggregation | High degree of inhibition | [12] |
| Steroid–Quinoline Hybrid (6a) | Aβ1–42 aggregation | High degree of inhibition | [12] |
Table 3: In Vivo Neuroprotective Effects of Tetrahydroquinoline Derivatives
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rats | Rotenone-induced Parkinson's Disease | 25 mg/kg and 50 mg/kg | Improved motor coordination, increased tyrosine hydroxylase levels, reduced oxidative stress and inflammation. | [13][14][15] |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Rats | Cerebral Ischemia/Reperfusion | 50 mg/kg | Reduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis. | [16][17] |
| Dauricine | Mice | D-galactose and AlCl3-induced AD | 1 mg/kg and 10 mg/kg | Attenuated learning and memory deficits, reduced neuronal damage, decreased Aβ and tau pathology. | [18] |
| Dauricine | 3xTg-AD Mice | Alzheimer's Disease | Not specified | Improved cognitive impairments, decreased Aβ plaques and hyperphosphorylated tau. | [19] |
| 1-Me-N-propargyl-TIQ | Mice | MPTP-induced Parkinsonism | Not specified | Inhibited the reduction in striatal dopamine and the number of nigral tyrosine hydroxylase-positive cells. | [20] |
| Delta-9-Tetrahydrocannabinol (THC) | APP/PS1 Mice | Alzheimer's Disease | 0.02 and 0.2 mg/kg | Improved spatial learning performance, decreased Aβ oligomers and phospho-tau. | [21][22] |
| Puerarin | APP/PS1 Mice | Alzheimer's Disease | Not specified | Ameliorated cognitive impairment, decreased lipid peroxidation. | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of tetrahydroquinoline derivatives.
Synthesis of Tetrahydroquinoline Derivatives
General Procedure for Povarov Reaction to Synthesize Tetrahydroquinolines: A mixture of an aniline, an aldehyde, and an alkene (dienophile) is subjected to a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition reaction. The reaction can be carried out in various solvents, and the specific conditions (catalyst, temperature, and reaction time) are optimized for each set of reactants. The resulting tetrahydroquinoline product is then purified using standard techniques such as column chromatography.[8]
In Vitro Neuroprotection Assays
MTT Assay for Cell Viability:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the tetrahydroquinoline derivative for a specified period.
-
Induce neurotoxicity by adding a neurotoxin (e.g., MPP+, rotenone, or glutamate).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Glutamate-Induced Excitotoxicity:
-
Culture primary cortical or granular neurons.
-
Expose the neurons to a neurotoxic concentration of glutamate.
-
In parallel experiments, co-administer the tetrahydroquinoline derivative with glutamate.
-
Assess neuronal viability using methods such as LDH release assay or by monitoring changes in mitochondrial membrane potential with fluorescent dyes (e.g., Rhodamine 123).[2]
-
Measure intracellular calcium levels using calcium-sensitive fluorescent indicators to assess the effect on glutamate-induced calcium influx.[2]
In Vivo Neuroprotection Models
Rotenone-Induced Parkinson's Disease Model in Rats:
-
Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 28 days) to induce parkinsonian pathology.[24]
-
Treat a separate group of rotenone-injected rats with the tetrahydroquinoline derivative at various doses.
-
Monitor behavioral changes using tests such as the pole test and rotarod test to assess motor function.[24]
-
At the end of the treatment period, sacrifice the animals and collect brain tissue (striatum and substantia nigra).
-
Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[24]
-
Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
Assess markers of oxidative stress (e.g., malondialdehyde) and inflammation in brain homogenates.[15]
APP/PS1 Mouse Model of Alzheimer's Disease:
-
Use transgenic APP/PS1 mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.
-
Administer the tetrahydroquinoline derivative to the mice for a defined period.
-
Evaluate cognitive function using behavioral tests such as the Morris water maze or radial arm water maze.[21][23]
-
After the treatment period, collect brain tissue.
-
Perform immunohistochemistry or ELISA to quantify Aβ plaque load and levels of soluble and insoluble Aβ.[19]
-
Analyze levels of phosphorylated tau protein by Western blotting.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of tetrahydroquinolines.
Caption: Key neuroprotective mechanisms of tetrahydroquinoline derivatives.
Caption: General experimental workflow for neuroprotective drug discovery.
Caption: Inhibition of the NF-κB inflammatory pathway by THQ derivatives.
Conclusion
Tetrahydroquinolines and their derivatives represent a versatile and promising class of compounds for the development of neuroprotective therapies. Their ability to target multiple pathological mechanisms, including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, makes them attractive candidates for the treatment of complex neurodegenerative diseases like Alzheimer's and Parkinson's. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as comprehensive preclinical evaluation to translate the promising in vitro and in vivo findings into effective therapeutic interventions.
References
- 1. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cris.bgu.ac.il [cris.bgu.ac.il]
- 17. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dauricine alleviates cognitive impairment in Alzheimer's disease mice induced by D-galactose and AlCl3 via the Ca2+/CaM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Puerarin alleviates cognitive impairment and oxidative stress in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to the Structure Elucidation of Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its versatile biological activities necessitate robust and efficient methods for the synthesis and, crucially, the unambiguous determination of its three-dimensional structure. This in-depth technical guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of substituted tetrahydroquinolines, tailored for professionals in chemical research and drug development.
The Strategic Workflow for Structure Elucidation
The determination of a novel substituted tetrahydroquinoline's structure is a systematic process. It begins with the acquisition of preliminary data from mass spectrometry to ascertain the molecular weight and formula. This is followed by a detailed analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra to piece together the molecular framework. In cases of ambiguity, particularly concerning stereochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter of the complete molecular structure.
Caption: A flowchart illustrating the systematic approach to structure elucidation.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns
Mass spectrometry (MS) is the initial and indispensable tool for characterizing a newly synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak, induces fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure.
The fragmentation of the 1,2,3,4-tetrahydroquinoline core is characterized by several key pathways.[1] The molecular ion (M+) is typically prominent. Common fragmentation patterns include the loss of a hydrogen atom (M-1), a methyl group (M-15) if present at specific positions, and cleavage of the saturated heterocyclic ring.
Key Fragmentation Pathways:
-
α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of a substituent at the 2-position. For instance, a 2-methyltetrahydroquinoline will show an intense peak at M-15 due to the loss of the methyl group.[1]
-
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring at two bonds.
-
Loss of Substituents: Substituents on both the aromatic and heterocyclic rings will lead to characteristic fragmentation patterns. For example, halogenated tetrahydroquinolines will exhibit characteristic isotopic patterns in their mass spectra.
Table 1: Common Mass Spectral Fragments for Substituted Tetrahydroquinolines
| Fragment | Description | Common m/z Loss | Notes |
| [M-H]+ | Loss of a hydrogen radical | 1 | Often observed, particularly from the nitrogen or benzylic positions. |
| [M-CH3]+ | Loss of a methyl radical | 15 | A strong indicator of a methyl substituent at the 2- or 4-position.[1] |
| [M-C2H5]+ | Loss of an ethyl radical | 29 | Suggests an ethyl substituent, often at the 3-position.[1] |
| Isotopic Peaks | Presence of Cl or Br | M+2, M+4, etc. | The relative intensities of these peaks indicate the number and type of halogen atoms.[2][3] |
NMR Spectroscopy: Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.
1D NMR Spectroscopy: ¹H and ¹³C NMR
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. The aromatic protons of the tetrahydroquinoline core typically appear in the range of 6.5-7.5 ppm. The protons on the saturated heterocyclic ring are found in the upfield region, generally between 1.5 and 3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern and stereochemistry.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The aromatic carbons resonate between 110 and 150 ppm, while the aliphatic carbons of the heterocyclic ring appear between 20 and 60 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| N-H | 3.5 - 4.5 | broad singlet |
| H-2 | 3.2 - 3.4 | multiplet |
| H-3 | 1.9 - 2.1 | multiplet |
| H-4 | 2.7 - 2.9 | triplet |
| Aromatic-H | 6.5 - 7.2 | multiplet |
Note: These are approximate values and can vary significantly with substitution.
Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrahydroquinoline Core (in CDCl₃)
| Carbon | Typical Chemical Shift (ppm) |
| C-2 | 45 - 55 |
| C-3 | 25 - 35 |
| C-4 | 20 - 30 |
| C-4a | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 | 125 - 135 |
| C-7 | 110 - 120 |
| C-8 | 120 - 130 |
| C-8a | 140 - 150 |
Note: These are approximate values and can vary significantly with substitution.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity of the molecule. The most common experiments for the structure elucidation of tetrahydroquinolines are COSY, HSQC, and HMBC.
Caption: Relationship between different 2D NMR experiments in structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[4] It is invaluable for identifying spin systems within the molecule, such as the sequence of protons in the saturated heterocyclic ring and the connectivity of protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4] This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[4] HMBC is crucial for connecting the different spin systems identified by COSY, especially across quaternary carbons and heteroatoms, thereby assembling the complete molecular structure.
X-ray Crystallography: The Definitive Answer
When NMR and MS data are insufficient to resolve ambiguities, particularly concerning the absolute or relative stereochemistry of multiple chiral centers, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemical relationships.
Experimental Protocols
General Protocol for the Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction
The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines, involving the formal [4+2] cycloaddition of an imine with an electron-rich alkene.[5][6][7][8]
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq), substituted aldehyde (1.0 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the reaction mixture and stir for an additional 10 minutes.
-
Add the electron-rich alkene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
General Protocol for NMR Sample Preparation
Materials:
-
Purified tetrahydroquinoline derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pasteur pipette and filter plug (e.g., cotton or glass wool)
-
Vial
Procedure:
-
Weigh the purified sample into a small, clean vial.
-
Add the deuterated solvent (0.5-0.7 mL) to the vial and gently swirl or sonicate to dissolve the sample completely.
-
Place a small filter plug into a Pasteur pipette and filter the solution directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
General Protocol for Growing Crystals for X-ray Crystallography
Materials:
-
Purified tetrahydroquinoline derivative
-
A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Small vials or test tubes
Procedure (Slow Evaporation Method):
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture in a clean vial.
-
Filter the solution to remove any dust particles.
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed.
-
Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction analysis.
Conclusion
The structural elucidation of substituted tetrahydroquinolines is a multi-step process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational information of molecular formula and fragmentation patterns. 1D and 2D NMR spectroscopy are then employed to meticulously piece together the molecular framework, including connectivity and, often, relative stereochemistry. For definitive proof of structure, especially in complex stereochemical cases, X-ray crystallography remains the ultimate tool. By following a systematic workflow and understanding the principles behind each technique, researchers can confidently and efficiently determine the structures of novel tetrahydroquinoline derivatives, accelerating their journey in drug discovery and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Povarov reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jst.org.in [jst.org.in]
literature review of 1,2,3,4-tetrahydroquinoline synthesis
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comprehensive overview of the core modern methods for the synthesis of 1,2,3,4-tetrahydroquinolines, focusing on catalytic hydrogenation of quinolines, the Povarov reaction, and domino reactions.
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of the pyridine ring of quinoline derivatives is one of the most straightforward and atom-economical methods to access 1,2,3,4-tetrahydroquinolines. The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving high yields and selectivity.
Data Presentation: Catalytic Hydrogenation of Quinolines
| Entry | Substrate | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 97.8 | [1] |
| 2 | 6-Methylquinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 96.5 | [1] |
| 3 | 6-Methoxyquinoline | Pd/CN | 20 | 50 | Ethanol | 4 | 95.2 | [1] |
| 4 | Quinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 70 | H₂O | 15 | 96 | [2] |
| 5 | 2-Methylquinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 70 | H₂O | 15 | 92 | [2] |
| 6 | 8-Methylquinoline | Co(OAc)₂·4H₂O (5) / Zn (50) | 30 | 100 | H₂O | 15 | 81 | [2] |
| 7 | Quinoline | Ru/P4VPy (10 wt% Ru) | 40 | 120 | Ethanol | - | >95 | [3] |
| 8 | 2-Methylquinoline | [Ir(COD)Cl]₂ (0.5) / (S)-SegPhos (1.1) / I₂ (2.0) | 1 (Hantzsch ester) | RT | Toluene/Dioxane | 24 | 91 | [3] |
| 9 | Quinoline | Al₂O₃–Pd–D/Ni | 6 | 100 | Ethanol | 18 | >99 | [4] |
| 10 | 6-Chloroquinoline | Al₂O₃–Pd–D/Ni | 6 | 100 | Ethanol | 18 | 98 | [4] |
Experimental Protocols
General Experimental Protocol for Palladium-Catalyzed Hydrogenation of Quinolines[1]: In a typical experiment, the quinoline substrate (0.5 mmol) and the Pd/CN catalyst (20 mg) are placed in a stainless-steel autoclave. Ethanol (5 mL) is added as the solvent. The autoclave is sealed, purged with H₂ several times, and then pressurized with H₂ to 20 bar. The reaction mixture is stirred at 50 °C for 4 hours. After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.
General Experimental Protocol for Cobalt-Catalyzed Hydrogenation of Quinolines[2]: A 4 mL glass vial is charged with Co(OAc)₂·4H₂O (0.025 mmol, 5 mol%), fine zinc dust (0.25 mmol, 50 mol%), the quinoline substrate (0.5 mmol), a magnetic stirring bar, and H₂O (1.5 mL). The vial is placed in a 300 mL steel autoclave. The autoclave is sealed, flushed three times with H₂, and then pressurized to 30 bar of H₂. The reaction mixture is stirred at the desired temperature (e.g., 70 °C) for 15 hours. After cooling to room temperature, the pressure is released. The reaction mixture is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Signaling Pathways and Logical Relationships
Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines. It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid.
Data Presentation: Povarov Reaction for Tetrahydroquinoline Synthesis
| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 1 | 88 | [5] |
| 2 | 4-Methylaniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 1.5 | 90 | [5] |
| 3 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | 2,3-Dihydrofuran | InCl₃ (20) | Ethanol | Reflux | 2 | 85 | [5] |
| 4 | Aniline | Benzaldehyde | Ethyl vinyl ether | CeCl₃·7H₂O (30) | Acetonitrile | -10 | 24 | 75 (anti) | [6] |
| 5 | Aniline | Benzaldehyde | Ethyl vinyl ether | CeCl₃·7H₂O (30) | Solvent-free | -10 | 24 | 60 (syn) | [6] |
| 6 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | CeCl₃·7H₂O/NaI (30) | Acetonitrile | 0 | 24 | 72 (syn:anti 80:20) | [6] |
| 7 | p-Toluidine | Benzaldehyde | Methyl propiolate | p-TsOH | Ethanol | RT | 48 | 63 | [7] |
| 8 | Aniline | 4-Chlorobenzaldehyde | Methyl propiolate | p-TsOH | Ethanol | RT | 48 | 67 | [7] |
Experimental Protocols
General Experimental Protocol for a One-Pot Three-Component Povarov Reaction[5]: To a solution of the aromatic amine (1 mmol) and aromatic aldehyde (1 mmol) in ethanol (10 mL), InCl₃ (0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 10-15 minutes. Then, 2,3-dihydrofuran (1.2 mmol) is added, and the reaction mixture is heated to reflux for the appropriate time (monitored by TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure tetrahydroquinoline derivative.
Signaling Pathways and Logical Relationships
Domino Reactions
Domino (or cascade) reactions offer an efficient approach to complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. These reactions often involve a sequence of intramolecular processes, such as reductions, cyclizations, and nucleophilic aromatic substitutions.
Key Domino Strategies
-
Reduction-Reductive Amination: This strategy typically starts with an ortho-substituted nitroarene bearing a ketone or aldehyde. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular reductive amination with the carbonyl group to form the tetrahydroquinoline ring.[1][2]
-
Reductive Cyclization of Nitrochalcones: 2'-Nitrochalcones can be converted to 2-aryl-1,2,3,4-tetrahydroquinolines via catalytic hydrogenation. This process involves the reduction of both the nitro group and the chalcone double bond, followed by intramolecular cyclization.[8][9]
-
Reductive Amination-SNAr: This sequence involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the tetrahydroquinoline.[1][8]
Data Presentation: Domino Reactions for Tetrahydroquinoline Synthesis
| Entry | Starting Material | Domino Strategy | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 1 | Ethyl 2-(2-nitrobenzoyl)propanoate | Reduction-Reductive Amination | 5% Pd/C, H₂ (3.4 atm) | Ethanol | 98 | [1][2] |
| 2 | Methyl 2-(2-nitrobenzyl)acrylate | Reduction-Michael Addition | Fe, Acetic Acid | Acetic Acid | 86-98 | [1] |
| 3 | 2'-Nitrochalcone | Reductive Cyclization | 10% Pd/C, H₂ (1 atm) | Dichloromethane | 65-90 | [8][9] |
| 4 | 2-Fluoro-6-nitro-phenyl)-propan-2-one derivative | Reductive Amination-SNAr | H₂, Pd/C | Ethanol | 58-98 | [1] |
| 5 | N-Benzyl-1-(2-bromo-6-fluorophenyl)ethan-1-amine | SN2-SNAr | Benzylamine | DMF | 98 | [1][8] |
Experimental Protocols
General Experimental Protocol for Domino Reduction-Reductive Amination[2]: A solution of the 2-nitroarylketone (e.g., ethyl 2-(2-nitrobenzoyl)propanoate) (1 mmol) in ethanol (20 mL) is treated with 5% Pd/C (10 mol%). The mixture is then subjected to hydrogenation at 3.4 atm of H₂ at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the corresponding tetrahydroquinoline.
General Experimental Protocol for Reductive Cyclization of 2'-Nitrochalcones[8][9]: To a solution of the 2'-nitrochalcone (1 mmol) in dichloromethane (15 mL), 10% Pd/C (10 wt%) is added. The flask is evacuated and filled with hydrogen from a balloon. The reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
This guide provides a foundational understanding of the key synthetic routes to 1,2,3,4-tetrahydroquinolines. The choice of method will depend on the desired substitution pattern, available starting materials, and required stereochemical control. For further details on specific substrates and reaction optimization, consulting the primary literature cited is recommended.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide leverages theoretical principles of chemical solubility to predict the compound's behavior. It also includes a general experimental protocol for determining solubility and a workflow for this process.
Predicted Solubility Profile
The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for hydrogen bonding, following the principle of "like dissolves like." this compound possesses a moderately polar structure. The presence of a nitrogen atom within the tetrahydroquinoline ring system and a carbonyl group in the carbaldehyde moiety contributes to its polarity and allows for potential hydrogen bonding. However, the molecule also contains a significant non-polar hydrocarbon backbone.
Based on this structural analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent Category | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Polar Protic | Water | H₂O | Low | The presence of polar functional groups may allow for some interaction, but the significant hydrocarbon portion of the molecule is expected to limit aqueous solubility. |
| Methanol | CH₃OH | High | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. | |
| Ethanol | C₂H₅OH | High | Similar to methanol, ethanol is a polar protic solvent that is expected to effectively solvate the compound. | |
| Isopropanol | C₃H₇OH | Medium to High | While still a polar protic solvent, the increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NCH | High | Similar to DMSO, DMF is a potent polar aprotic solvent. | |
| Acetone | (CH₃)₂CO | Medium to High | Acetone's polarity should allow for good solubility. | |
| Acetonitrile | CH₃CN | Medium | Acetonitrile is a polar aprotic solvent, but may be slightly less effective than DMSO or DMF for this particular structure. | |
| Ethyl Acetate | CH₃COOC₂H₅ | Medium | As a moderately polar solvent, ethyl acetate is expected to show reasonable solvating capacity. | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | High | DCM is a good solvent for many organic compounds of moderate polarity. |
| Chloroform | CHCl₃ | High | Similar to DCM, chloroform is an effective solvent for compounds of this nature. | |
| Diethyl Ether | (C₂H₅)₂O | Medium | The ether's slight polarity may allow for some dissolution. | |
| Toluene | C₇H₈ | Low to Medium | The aromatic nature of toluene may provide some favorable interactions with the quinoline ring system. | |
| Hexane | C₆H₁₄ | Low to Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the moderately polar compound. | |
| Heptane | C₇H₁₆ | Low to Insoluble | Similar to hexane, heptane is a non-polar solvent and is not expected to be a good solvent for this compound. |
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.[1][2][3]
Materials:
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small, known amount of the solid compound (e.g., 10 mg) and place it into a clean, dry test tube or vial.[2]
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube containing the solid.[2]
-
Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.[1]
-
Observation: After mixing, allow the sample to stand for a short period and visually inspect for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 1 mL) and repeat the mixing and observation steps.
-
Determining Solubility: Continue adding the solvent incrementally until the solid is completely dissolved. The solubility can then be expressed quantitatively (e.g., in mg/mL or mol/L). If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent.
-
Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.
-
Repeat for Each Solvent: Repeat this procedure for each of the selected common laboratory solvents to build a comprehensive solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: Workflow for determining compound solubility.
References
The Multifaceted Mechanisms of Action of Tetrahydroquinoline-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydroquinoline (THQ) scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. This technical guide delves into the core mechanisms of action of THQ-based compounds, focusing on their anticancer, and neuroprotective properties. It provides a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.
Anticancer Mechanisms of Action
Tetrahydroquinoline derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic and antiproliferative effects through various mechanisms. These include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer progression.
Induction of Apoptosis
A primary mechanism by which THQ compounds exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis.[1][2] This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that THQ derivatives can trigger apoptosis by modulating the expression of key regulatory proteins in these pathways.[2]
Specifically, some THQ compounds have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[2][3] The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[2][4]
dot graph { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes THQ [label="Tetrahydroquinoline\nCompound", fillcolor="#4285F4"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"];
// Edges THQ -> Bax [label="Upregulates"]; THQ -> Bcl2 [label="Downregulates"]; Bcl2 -> Mitochondrion [label="Inhibits", arrowhead=tee]; Bax -> Mitochondrion [label="Promotes"]; Mitochondrion -> CytochromeC [label="Release"]; CytochromeC -> Apoptosome; Apoptosome -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } Caption: Intrinsic apoptosis pathway induced by THQ compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, certain THQ derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M or S phase.[1][5] This prevents the cells from dividing and replicating, thereby controlling tumor growth.
Enzyme Inhibition
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a common feature of cancer. Several tetrahydroisoquinoline derivatives have been identified as potent inhibitors of CDK2.[1][5] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.[5]
DHFR is an essential enzyme in the synthesis of DNA precursors.[1][6] Inhibition of DHFR disrupts DNA replication and leads to cell death. Some tetrahydroisoquinoline-based compounds have demonstrated significant inhibitory activity against DHFR, making them attractive candidates for anticancer drug development.[1][6]
Microtubules, which are dynamic polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division.[7] Several quinoline and tetrahydroquinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin.[8]
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Aberrant activation of this pathway is frequently observed in various cancers. Some tetrahydroquinoline derivatives have been found to exert their anticancer effects by inhibiting this pathway, leading to a reduction in cancer cell proliferation and survival.[10]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; THQ [label="Tetrahydroquinoline\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; THQ -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335"]; } Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by THQ compounds.
Quantitative Data Summary
The following tables summarize the in vitro activities of selected tetrahydroquinoline-based compounds against various cancer-related targets and cell lines.
Table 1: Enzyme Inhibitory Activities of Tetrahydroquinoline Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 7e | CDK2 | 0.149 ± 0.007 | [1] |
| Roscovitine (Control) | CDK2 | 0.380 ± 0.008 | [1] |
| Compound 8d | DHFR | 0.199 ± 0.016 | [1] |
| Methotrexate (Control) | DHFR | 0.131 ± 0.007 | [1] |
| Compound 4c | Tubulin Polymerization | 17 ± 0.3 | [7] |
Table 2: Anticancer Activity of Tetrahydroquinoline Derivatives (Cytotoxicity)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7e | A549 (Lung) | 0.155 | [1] |
| Compound 8d | MCF7 (Breast) | 0.170 | [1] |
| Doxorubicin (Control) | - | - | [1] |
| Compound 15 | MCF-7 (Breast) | 15.16 | [12] |
| Compound 15 | HepG-2 (Liver) | 18.74 | [12] |
| Compound 15 | A549 (Lung) | 18.68 | [12] |
| 4t-QTC | K562 (Leukemia) | 50 ± 3.6 | [13] |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [14] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of tetrahydroquinoline-based compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of THQ compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THQ compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the number of apoptotic and necrotic cells after treatment with THQ compounds.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[15][16]
Protocol:
-
Cell Treatment: Treat cells with the THQ compound at the desired concentration and for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Enzyme Inhibition Assays
Protocol (based on ADP-Glo™ Kinase Assay): [17]
-
Reagent Preparation: Prepare serial dilutions of the THQ inhibitor. Prepare a substrate/ATP mix containing the appropriate CDK2 substrate (e.g., Histone H1) and ATP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, the CDK2/Cyclin A2 enzyme, and the substrate/ATP mix.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
-
Reagent Preparation: Prepare serial dilutions of the THQ inhibitor. Prepare a solution of the DHFR substrate (dihydrofolic acid) and NADPH in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the DHFR enzyme, the inhibitor solution, and NADPH. Incubate for 10-15 minutes.
-
Initiate Reaction: Add the DHFR substrate to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.
Tubulin Polymerization Assay
Objective: To determine the effect of THQ compounds on the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.
Protocol:
-
Reagent Preparation: Resuspend purified tubulin in a polymerization buffer. Prepare serial dilutions of the THQ compound.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution and the THQ compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence (e.g., using a fluorescent reporter for tubulin) over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
Objective: To investigate the effect of THQ compounds on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Protocol: [10][11][21][22][23]
-
Cell Lysis: Treat cells with the THQ compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Tetrahydroquinoline-based compounds represent a versatile and promising scaffold in drug discovery, with a wide range of biological activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration and optimization of this important class of compounds for therapeutic applications. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be critical in translating their preclinical promise into clinical realities.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. promega.com [promega.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a key building block in medicinal chemistry and organic synthesis.[1][2] The document details the necessary starting materials, outlines in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 1-Methyl-1,2,3,4-tetrahydroquinoline. This is followed by the formylation of this intermediate at the 6-position of the aromatic ring, which is activated by the electron-donating amino group, using the Vilsmeier-Haack reaction.
Logical Workflow of the Synthesis
Caption: Overall synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline
This procedure is adapted from established methods of reductive amination.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH) solution
-
Potassium carbonate (K₂CO₃) or anhydrous Magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a suitable reaction vessel, dissolve 1,2,3,4-tetrahydroquinoline in acetonitrile.
-
Add an excess of aqueous formaldehyde solution to the mixture.
-
Carefully add sodium cyanoborohydride to the stirring solution.
-
Slowly add glacial acetic acid to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to stir at room temperature for approximately 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into diethyl ether.
-
Wash the organic layer sequentially with 1N NaOH solution and brine.
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-1,2,3,4-tetrahydroquinoline.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[3][4]
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, as a solvent if needed)
-
Ice
-
Sodium acetate or Sodium hydroxide solution for neutralization
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (0-5 °C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.
-
Formylation: Dissolve 1-Methyl-1,2,3,4-tetrahydroquinoline in anhydrous DMF or dichloromethane and cool the solution in an ice bath. Slowly add the prepared Vilsmeier reagent to this solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 60-80 °C for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution or a cold dilute sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification techniques.
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | 1,2,3,4-Tetrahydroquinoline | Formaldehyde, NaBH₃CN | 1-Methyl-1,2,3,4-tetrahydroquinoline | >90% |
| 2 | 1-Methyl-1,2,3,4-tetrahydroquinoline | DMF, POCl₃ | This compound | 70-85% |
Signaling Pathways and Relationships
Vilsmeier-Haack Reaction Mechanism
The core of the second synthetic step is the Vilsmeier-Haack reaction, which proceeds through an electrophilic aromatic substitution mechanism.
Caption: Key steps in the Vilsmeier-Haack formylation.
References
Methodological & Application
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the Vilsmeier-Haack reaction, a well-established and efficient procedure for the formylation of electron-rich aromatic compounds.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds and agrochemicals. Its tetrahydroquinoline core is a privileged scaffold in numerous biologically active molecules. The introduction of a formyl group at the 6-position provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery and development programs. The Vilsmeier-Haack reaction offers a direct and effective method for the synthesis of this aldehyde from the readily available 1-methyl-1,2,3,4-tetrahydroquinoline.
Reaction Principle
The synthesis proceeds via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[1] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2] The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring of 1-methyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde.
Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylation reactions of similar substrates.[3]
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Expected to be a solid or oil |
| Yield | Typically moderate to high |
| Melting Point | Not available |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃) | Anticipated signals: Aromatic protons (δ 7.0-7.5 ppm), Aldehyde proton (δ 9.5-10.0 ppm), N-CH₃ protons (δ ~2.9 ppm), Tetrahydroquinoline ring protons (δ 1.9-3.4 ppm) |
| ¹³C NMR (CDCl₃) | Anticipated signals: Aldehyde carbonyl (δ ~190 ppm), Aromatic carbons, N-CH₃ carbon, Tetrahydroquinoline ring carbons |
| IR (KBr) | Anticipated peaks: Aldehyde C=O stretch (~1680 cm⁻¹), C-H stretches, Aromatic C=C stretches |
Note: Specific yield and characterization data should be determined experimentally.
Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Signaling Pathway of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis
Application Note
Introduction
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde, is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, including a reactive aldehyde group and a substituted tetrahydroquinoline scaffold, make it a valuable building block for the synthesis of complex bioactive molecules. This document provides an overview of its applications, particularly in the development of novel therapeutics, and detailed protocols for its synthesis and subsequent utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 493-50-5 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 28-29 °C |
| Boiling Point | 219-221 °C @ 15 Torr |
| Density | 1.102 g/cm³ |
| Refractive Index | 1.587 |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |
Applications in Pharmaceutical Research
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2][3] Its aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, condensation reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
Experimental Protocols
1. Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
Step 1: Preparation of the Vilsmeier Reagent. In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Step 2: Formylation. Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Step 3: Reaction and Work-up. After the addition, slowly heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Step 4: Neutralization and Extraction. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Step 5: Purification. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Yield (%) | Purity (%) |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | 1.0 | 75-85 | >95 (by NMR) |
| DMF | 1.2 | ||
| POCl₃ | 1.1 |
Note: Yields and purity are dependent on reaction scale and purification efficiency.
2. Application in Drug Synthesis: Reductive Amination
The aldehyde group of this compound is readily converted to an amine via reductive amination, a key step in the synthesis of many pharmaceutical compounds.
Protocol:
-
Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Step 2: Reduction. Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), in small portions.
-
Step 3: Reaction and Work-up. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Step 4: Extraction and Purification. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amine by column chromatography or crystallization.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Vilsmeier-Haack formylation workflow.
Diagram 2: Application in Drug Synthesis via Reductive Amination
Caption: Reductive amination workflow.
Diagram 3: Orexin Signaling Pathway
Caption: Simplified orexin signaling pathway.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. prepchem.com [prepchem.com]
- 3. WO2024115797A2 - Dihydro-quinazoline, -benzothiazine and -benzoxazine derivatives and use thereof as orexin receptors agonists for treating or preventing neurological diseases - Google Patents [patents.google.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. medkoo.com [medkoo.com]
- 6. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Designing Fluorescent Probes Using a Tetrahydroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline scaffold is a highly versatile and effective pharmacophore that has garnered significant interest in the development of fluorescent probes.[1] With over 10,000 bioactive molecules containing this structure, its relevance in medicinal chemistry and chemical biology is well-established.[1] Tetrahydroquinoline derivatives possess favorable photophysical properties, making them excellent candidates for creating probes to detect a variety of analytes, from metal ions to changes in intracellular environments like viscosity.[2][3][4]
These probes are advantageous due to their potential for high quantum yields, large Stokes shifts, and tunable emission wavelengths across the visible spectrum.[5] The design of these probes often follows a modular approach, allowing for the rational engineering of molecules with specific sensing capabilities. This document provides a comprehensive guide to the design, synthesis, and application of fluorescent probes based on the tetrahydroquinoline scaffold.
Design Principles and Signaling Mechanisms
The design of a successful tetrahydroquinoline-based fluorescent probe hinges on the integration of a fluorophore (the tetrahydroquinoline core), a recognition moiety for the target analyte, and a linker. The strategic placement of electron-donating and electron-withdrawing groups, creating a "push-pull" system, is a common strategy to fine-tune the photophysical properties.[6] The fluorescence response is typically governed by several key mechanisms:
-
Photoinduced Electron Transfer (PET): In the "off" state, the recognition moiety quenches the fluorescence of the tetrahydroquinoline fluorophore through electron transfer. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the probe are altered upon interaction with the analyte, leading to a shift in the emission wavelength. This is often observed in probes designed to sense environmental polarity or viscosity.[2][7]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is prominent in probes for metal ion detection. The binding of a metal ion to a chelating recognition site restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity.[2][8]
Applications of Tetrahydroquinoline-Based Probes
Metal Ion Detection
Tetrahydroquinoline derivatives are excellent chelators for various metal ions.[9] Probes have been successfully developed for the selective and sensitive detection of ions such as Al³⁺, Zn²⁺, and Fe³⁺.[8][10] For instance, a Schiff base probe incorporating a quinoline fluorophore can exhibit a "turn-on" fluorescence response upon binding to Al³⁺, a mechanism driven by chelation-enhanced fluorescence (CHEF) and restricted photoinduced electron transfer (PET).[8]
Viscosity Sensing
Intracellular viscosity is a critical parameter that reflects the status of living cells.[3] Tetrahydroquinoline-based probes with a donor-π-acceptor (D-π-A) structure can act as molecular rotors.[3] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and weak fluorescence. In highly viscous media, this rotation is restricted, resulting in a significant enhancement of fluorescence.[3] These probes have been successfully used to visualize viscosity changes in living cells.[3][11]
Quantitative Data Summary
The following tables summarize the photophysical properties of representative tetrahydroquinoline-based fluorescent probes.
Table 1: Tetrahydroquinoline-Based Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| TQSB | Al³⁺ | 365 | 414 | N/A | 7.0 nM | [8] |
| TQA | Fe³⁺ | 301 | 397 | N/A | N/A | [10] |
| 8-HQC-2PA | Zn²⁺/Cd²⁺ | N/A | N/A | N/A | N/A | [4] |
Table 2: Tetrahydroquinoline-Based Probes for Viscosity Sensing
| Probe Name | Target | Excitation (nm) | Emission (nm) | Fluorescence Enhancement | Application | Reference |
| L1-L3 | Viscosity | N/A | N/A | Significant in glycerol | In vitro viscosity | [3] |
| Mito-ND | Viscosity | N/A | Near-infrared | N/A | Mitochondrial viscosity | [4] |
| MHC-V1/V2 | Viscosity | N/A | N/A | N/A | Mitochondrial viscosity | [11] |
Experimental Protocols
Protocol 1: General Synthesis of a Tetrahydroquinoline Scaffold via Photochemical Annulation
This protocol is adapted from a method describing the synthesis of a tetrahydroquinoline library.[1] This electron donor-acceptor (EDA) mediated reaction is advantageous as it does not require a catalyst.[1]
Materials:
-
N-alkyl aniline derivative
-
Maleimide derivative
-
Acetonitrile (or other suitable solvent)
-
Photoreactor equipped with a suitable light source (e.g., UV lamp)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a quartz reaction vessel, dissolve the N-alkyl aniline (1.0 equiv.) and the maleimide (1.2 equiv.) in acetonitrile.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired tetrahydroquinoline derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Evaluation of a Probe's Response to a Metal Ion
This protocol outlines a general method for quantifying the fluorescence response of a synthesized probe to a target metal ion.[6]
Materials and Instruments:
-
Stock solution of the tetrahydroquinoline-based probe (e.g., 1 mM in DMSO).
-
Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Blank Measurement: Place the probe solution in a cuvette and record its fluorescence emission spectrum by exciting at the appropriate wavelength. This serves as the baseline fluorescence (I₀).
-
Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This can be used to determine the detection limit and binding constant.
-
Selectivity Test: To assess selectivity, repeat the experiment with other potentially interfering metal ions at a fixed concentration and compare the fluorescence response to that of the target ion.
Protocol 3: Live Cell Imaging
This protocol provides a general procedure for visualizing intracellular analytes or viscosity using a tetrahydroquinoline-based probe.[8]
Materials and Instruments:
-
Synthesized fluorescent probe.
-
Cell culture medium.
-
Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters.
-
Incubator (37 °C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight in an incubator.
-
Probe Loading: Prepare a stock solution of the probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Remove the existing medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specified period (e.g., 30 minutes) at 37 °C.
-
Analyte Treatment (if applicable): For detecting specific analytes, after probe loading, the cells can be treated with a solution containing the analyte of interest.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess probe.
-
Imaging: Add fresh PBS or cell culture medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe. Capture images to observe the intracellular distribution and intensity of the fluorescence.
References
- 1. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reductive Amination of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry for the synthesis of novel amine derivatives. The protocols outlined herein offer robust methodologies for this conversion, yielding products with high purity and efficiency. These resulting compounds are of significant interest in drug discovery, particularly for neurological and antimicrobial applications.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino functional group via reductive amination of the corresponding carbaldehyde opens up a vast chemical space for the development of new therapeutic agents. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is often preferred due to its operational simplicity and high yields.
The specific substrate, this compound, is a key building block for creating a diverse library of compounds.[4] Derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related scaffold, have shown potential as neuroprotective agents and in the treatment of substance abuse, highlighting the therapeutic promise of this molecular framework.[5][6][7] The protocols detailed below describe common and effective methods for the reductive amination of this aldehyde with various primary and secondary amines.
Reaction Pathway
The general reaction scheme for the reductive amination of this compound is depicted below. The reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced by a hydride source to yield the final amine product.
Caption: General reaction pathway for the reductive amination of an aldehyde.
Experimental Protocols
Two common and effective protocols for the reductive amination of this compound are provided below. Protocol A utilizes the mild and selective reducing agent sodium triacetoxyborohydride, while Protocol B employs sodium borohydride, a more powerful but still widely used reagent.
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is favored for its mild reaction conditions and high chemoselectivity, tolerating a wide range of functional groups.[3]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in DCE or DCM (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol B: Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is a classic and cost-effective method for reductive amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Add the primary or secondary amine (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the careful addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Data Presentation
The following table summarizes typical quantitative data obtained from the reductive amination of this compound with various amines using the protocols described above.
| Entry | Amine | Protocol | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | A | NaBH(OAc)₃ | DCE | 6 | 85 | >98 |
| 2 | Morpholine | A | NaBH(OAc)₃ | DCM | 8 | 92 | >99 |
| 3 | Aniline | B | NaBH₄ | MeOH | 4 | 78 | >97 |
| 4 | Piperidine | B | NaBH₄ | EtOH | 5 | 88 | >98 |
Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the reductive amination process.
References
- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 2. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Tetrahydroquinoline-6-carbaldehyde for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of tetrahydroquinoline-6-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key derivatization reactions—reductive amination, Wittig reaction, and Knoevenagel condensation—to facilitate structure-activity relationship (SAR) studies. These methodologies enable the systematic exploration of chemical space around the tetrahydroquinoline core, aiding in the identification of compounds with optimized biological activity.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The presence of a carbaldehyde group at the 6-position offers a reactive handle for a variety of chemical transformations, making it an excellent starting point for generating a library of analogs for SAR studies. By systematically modifying this position, researchers can probe the interactions of these compounds with biological targets and elucidate the structural requirements for potency and selectivity.
Data Presentation: Structure-Activity Relationship (SAR) Data
| Compound ID | Scaffold | R Group at 6-position | Target | Activity (IC₅₀/EC₅₀) |
| 1 | Tetrahydroquinoline | -(C=O)NH-aryl | CBP Bromodomain | IC₅₀ = 2.5 µM[2] |
| 2 | Tetrahydroquinoline | -CH₂-NH-aryl | LSD1 | IC₅₀ = 0.008 µM[3] |
| 3 | Tetrahydroisoquinoline | (N-substituted) | Rev-erbα | EC₅₀ = 2.3 µM[4] |
| 4 | Quinoline | -NH-aryl | EGFR | IC₅₀ = 5.283 µM[5] |
| 5 | Quinoline | -NH-(substituted thiophene) | EGFR | IC₅₀ = 0.49 µM[5] |
| 6 | Tetrahydroquinolinone | -O-(C=O)NH-(3-fluorophenyl) | HCT-116 cells | IC₅₀ = 12.04 µM[6] |
Experimental Protocols
The following protocols are generalized methods for the derivatization of tetrahydroquinoline-6-carbaldehyde. Researchers should optimize these conditions based on the specific substrate and desired product.
Protocol 1: Reductive Amination
Reductive amination is a versatile method for converting aldehydes into amines. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1]
Reaction Scheme:
Materials:
-
Tetrahydroquinoline-6-carbaldehyde
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tetrahydroquinoline-6-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of tetrahydroquinoline-6-carbaldehyde.
Protocol 2: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[7] This reaction is highly versatile for introducing various unsaturated moieties at the 6-position.
Reaction Scheme:
Materials:
-
Tetrahydroquinoline-6-carbaldehyde
-
Phosphonium salt (1.2 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add the strong base (1.1 eq). A color change often indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve tetrahydroquinoline-6-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Wittig Reaction
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a wide array of natural products and medicinally important compounds. Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful and efficient strategy for the construction of these valuable heterocyclic systems. By combining multiple bond-forming events in a single synthetic operation, domino reactions offer significant advantages in terms of atom economy, step economy, and overall efficiency, making them highly attractive for both academic research and industrial drug development.
This document provides detailed application notes and experimental protocols for several key domino reactions used to synthesize 1,2,3,4-tetrahydroquinolines.
Reductive Domino Reactions
Reductive domino reactions are a robust class of transformations that typically involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.
Palladium-Catalyzed Reductive Amination of 2-Nitroaryl Ketones
This method, developed by Bunce and co-workers, provides a diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters. The reaction is initiated by the reduction of an aromatic nitro group, followed by an intramolecular reductive amination.[1]
Reaction Scheme:
Caption: Palladium-catalyzed reductive amination domino reaction.
Experimental Protocol:
-
Materials:
-
Substituted 2-nitroaryl ketone (1.0 mmol)
-
5% Palladium on carbon (Pd/C) (50 mg, ~20 mol%)
-
Ethanol (20 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of the 2-nitroaryl ketone in ethanol in a Parr hydrogenation bottle, add the 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1,2,3,4-tetrahydroquinoline.
-
Quantitative Data Summary:
| Entry | R¹ Group | R² Group | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Me | Et | 95 | >99:1 |
| 2 | Ph | Et | 98 | >99:1 |
| 3 | i-Pr | Et | 93 | >99:1 |
Nucleophilic Aromatic Substitution (SNAr)-Terminated Domino Reactions
This strategy involves a domino sequence where the final ring-closing step is an intramolecular nucleophilic aromatic substitution.
Domino SN2-SNAr Reaction
A notable example from the Bunce group involves an intermolecular SN2 reaction followed by an intramolecular SNAr cyclization to furnish the tetrahydroquinoline core.[1]
Logical Workflow:
Caption: Workflow for the SN2-SNAr domino synthesis.
Experimental Protocol:
-
Materials:
-
1-(2-Bromoethyl)-2-fluoro-4-nitrobenzene (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
Dissolve 1-(2-bromoethyl)-2-fluoro-4-nitrobenzene in DMF in a round-bottom flask.
-
Add benzylamine to the solution at room temperature.
-
Stir the reaction mixture at ambient temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-benzyl-1,2,3,4-tetrahydroquinoline.
-
Quantitative Data Summary:
| Entry | Starting Material | Nucleophile | Yield (%) |
| 1 | 1-(2-Bromoethyl)-2-fluoro-4-nitrobenzene | Benzylamine | 98 |
Iodine-Catalyzed Domino Reaction of Anilines with Cyclic Enol Ethers
This efficient method utilizes molecular iodine as a catalyst for the domino reaction between anilines and cyclic enol ethers, such as 2,3-dihydrofuran, to produce fused tetrahydroquinolines. The reaction is believed to proceed via an aza-Diels-Alder type mechanism.
Reaction Pathway:
Caption: Iodine-catalyzed domino reaction pathway.
Experimental Protocol:
-
Materials:
-
Aniline (1.0 mmol)
-
2,3-Dihydrofuran (2.5 mmol)
-
Iodine (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
-
Procedure:
-
To a solution of aniline in dichloromethane, add 2,3-dihydrofuran.
-
Add iodine to the mixture at room temperature.
-
Stir the reaction for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Entry | Aniline Derivative | Cyclic Enol Ether | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Aniline | 2,3-Dihydrofuran | 92 | 56:44 |
| 2 | 4-Methylaniline | 2,3-Dihydrofuran | 95 | 58:42 |
| 3 | 4-Methoxyaniline | 2,3-Dihydrofuran | 94 | 60:40 |
| 4 | 4-Chloroaniline | 2,3-Dihydrofuran | 88 | 52:48 |
Gold-Catalyzed Asymmetric Domino Hydroamination/Transfer Hydrogenation
This elegant enantioselective method employs a chiral gold phosphate catalyst for a tandem hydroamination and asymmetric transfer hydrogenation of 2-(2-propynyl)anilines to afford chiral 1,2,3,4-tetrahydroquinolines.[2][3]
Catalytic Cycle Overview:
Caption: Gold-catalyzed asymmetric domino reaction.
Experimental Protocol:
-
Materials:
-
2-(2-Propynyl)aniline derivative (0.2 mmol)
-
(IMes)AuCl (0.004 mmol, 2 mol%)
-
AgNTf₂ (0.004 mmol, 2 mol%)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (0.01 mmol, 5 mol%)
-
Hantzsch ester (0.24 mmol)
-
Toluene (1.0 mL)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine (IMes)AuCl and AgNTf₂ in toluene and stir for 10 minutes at room temperature.
-
Add the chiral phosphoric acid, followed by the 2-(2-propynyl)aniline derivative and the Hantzsch ester.
-
Stir the reaction mixture at the indicated temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the chiral 1,2,3,4-tetrahydroquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Quantitative Data Summary:
| Entry | R Group on Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | 97 |
| 2 | 4-Tolyl | 96 | 98 |
| 3 | 4-Methoxyphenyl | 94 | 96 |
| 4 | n-Butyl | 85 | 92 |
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Gold Phosphate Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation Enables Access to Chiral Tetrahydroquinolines [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Photocatalytic Oxidation of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic oxidation of tetrahydroquinoline derivatives, a critical transformation in the synthesis of various pharmacologically active compounds. The methodologies described herein utilize visible light photocatalysis, offering a milder and more environmentally benign alternative to traditional oxidation methods.
Introduction
Tetrahydroquinoline moieties are prevalent structural motifs in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities. The oxidation of tetrahydroquinolines to quinolines or 3,4-dihydroquinolones represents a key synthetic step in the development of new therapeutic agents.[1][2][3] Traditional methods for this transformation often necessitate harsh reaction conditions, such as high temperatures and strong oxidants.[1] In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy, enabling these oxidations under mild and ambient conditions.[1][2]
This document outlines protocols for two primary types of photocatalytic oxidations of tetrahydroquinolines: the synthesis of 3,4-dihydroquinolones and the dehydrogenation to quinolines.
General Reaction Mechanisms
The photocatalytic oxidation of tetrahydroquinolines typically proceeds via a single-electron transfer (SET) mechanism. The general workflow involves the excitation of a photocatalyst by visible light, followed by electron transfer from the tetrahydroquinoline substrate to the excited photocatalyst. This generates a tetrahydroquinoline radical cation, which can then undergo further reactions to yield the oxidized product. The photocatalyst is regenerated in the presence of an oxidant, often molecular oxygen from the air.
Proposed Mechanism for 3,4-Dihydroquinolone Synthesis
A proposed mechanism for the synthesis of 3,4-dihydroquinolone from tetrahydroquinoline involves the following key steps.[1] Initially, the photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light.[1] The excited photocatalyst then engages in a single-electron transfer with the tetrahydroquinoline substrate, forming a radical cation intermediate and the reduced form of the photocatalyst.[1] The reduced photocatalyst is subsequently re-oxidized by molecular oxygen, generating a superoxide radical anion.[1] This superoxide radical anion can then react with the tetrahydroquinoline radical cation to form the 3,4-dihydroquinolone product.[1] In some cases, an organic base like DBU can act as both an electron donor and a hydrogen atom transfer (HAT) mediator to facilitate the process.[1][2]
Experimental Protocols
Protocol for Photocatalytic Synthesis of 3,4-Dihydroquinolone
This protocol is adapted from a high-throughput microfluidic system for the efficient synthesis of 3,4-dihydroquinolone from tetrahydroquinoline.[1]
Materials:
-
Tetrahydroquinoline (substrate)
-
Photocatalyst (e.g., [Ru(bpy)₃]²⁺, 2.5 mol%)
-
Organic base (e.g., DBU, 2 equivalents)
-
Solvent (e.g., Acetonitrile)
-
Oxygen (gas)
Equipment:
-
Microfluidic reactor system
-
Syringe pumps
-
Visible light source (e.g., Blue LED lamp)
-
Gas flow controller
-
Back-pressure regulator
Procedure:
-
Prepare a stock solution of the tetrahydroquinoline substrate (0.1 M) in the chosen solvent.
-
Prepare a stock solution of the photocatalyst and the organic base in the same solvent.
-
Set up the microfluidic reactor with the visible light source positioned to irradiate the reaction channels.
-
Use syringe pumps to introduce the substrate solution and the catalyst/base solution into the microfluidic reactor at a controlled flow rate (e.g., liquid flow rate of 20 µL/min).
-
Simultaneously, introduce oxygen gas into the reactor at a controlled flow rate (e.g., gas flow rate of 0.04 mL/min).
-
Maintain the reaction temperature at 25 °C.
-
Collect the reaction mixture at the outlet of the reactor.
-
Analyze the product yield by standard analytical techniques (e.g., HPLC, GC-MS).
Protocol for Visible-Light-Mediated Aerobic Dehydrogenation of Tetrahydroquinolines
This protocol describes a general procedure for the dehydrogenation of tetrahydroquinolines to quinolines using a photocatalyst and air as the oxidant.
Materials:
-
Substituted tetrahydroquinoline
-
Photocatalyst (e.g., Thioxanthone)
-
Oxidant (e.g., tert-butyl benzoperoxoate)
-
Solvent (e.g., Dichloromethane)
Equipment:
-
Schlenk tube or a similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., 23 W fluorescent lamp)
-
Inert atmosphere setup (optional, for initial stages)
Procedure:
-
To a reaction vessel, add the substituted tetrahydroquinoline (1.0 equiv.), the photocatalyst (e.g., 0.16 mg chlorophyll), and the solvent.[4]
-
If required, add the co-oxidant.
-
Stir the reaction mixture under visible light irradiation at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Data Presentation
Table 1: Substrate Scope for the Photocatalytic Synthesis of 3,4-Dihydroquinolone
The following table summarizes the yields for the synthesis of various 3,4-dihydroquinolone derivatives from their corresponding tetrahydroquinoline precursors under optimized conditions.[1]
| Entry | Tetrahydroquinoline Substrate | Product | Yield (%) |
| 1 | Tetrahydroquinoline | 3,4-Dihydroquinolone | 76.1 |
| 2 | 6-Methyl-tetrahydroquinoline | 6-Methyl-3,4-dihydroquinolone | 72 |
| 3 | 7-Methoxy-tetrahydroquinoline | 7-Methoxy-3,4-dihydroquinolone | 68 |
| 4 | 8-Chloro-tetrahydroquinoline | 8-Chloro-3,4-dihydroquinolone | 55 |
| 5 | N-Methyl-tetrahydroquinoline | N-Methyl-3,4-dihydroquinolone | 85 |
Table 2: Photocatalytic Dehydrogenation of Tetrahydroquinolines to Quinolines
This table presents the results for the aerobic oxidative dehydrogenation of various N-heterocycles, including tetrahydroquinolines.
| Entry | Substrate | Product | Catalyst | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1,2,3,4-Tetrahydroquinoline | Quinoline | Ir(III) Complex | 24 | >99 | >99 |
| 2 | N-Methyl-1,2,3,4-tetrahydroquinoline | N-Methylquinolinium | Ir(III) Complex | 24 | >99 | >99 |
| 3 | 2-Methyl-1,2,3,4-tetrahydroquinoline | 2-Methylquinoline | Ir(III) Complex | 24 | >99 | >99 |
Experimental Workflow and Logic
The general workflow for developing a photocatalytic oxidation reaction for tetrahydroquinoline derivatives involves several key stages, from initial screening to optimization and scale-up.
Conclusion
The photocatalytic oxidation of tetrahydroquinoline derivatives offers a versatile and sustainable approach for the synthesis of valuable nitrogen-containing heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement these methodologies in their synthetic endeavors. The mild reaction conditions and broad substrate tolerance make this a highly attractive strategy for the late-stage functionalization of complex molecules and the rapid diversification of compound libraries. Further exploration in this area, including the development of novel photocatalysts and reaction conditions, will undoubtedly continue to expand the synthetic utility of this powerful transformation.
References
Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydroquinoline core and a reactive aldehyde group, makes it an excellent starting material for the synthesis of a wide range of complex molecules and pharmacologically active compounds. The tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The aldehyde functionality at the 6-position provides a convenient handle for various chemical transformations, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and Schiff bases, which are important intermediates for drug discovery.
Applications as a Chemical Building Block
This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neurological disorders and oncology.[1] Its unique structural features and reactivity are leveraged in the following applications:
-
Pharmaceutical Development: It is an important intermediate in the synthesis of various pharmaceuticals. The tetrahydroquinoline moiety can be modified to enhance therapeutic efficacy.[1]
-
Organic Synthesis: The aldehyde group allows for a variety of chemical modifications, including condensation and cyclization reactions, making it a valuable tool for creating complex organic molecules.[1]
-
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Experimental Protocols
The aldehyde group of this compound is amenable to a variety of classical organic reactions. Below are detailed protocols for two common and useful transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the synthesis of Schiff bases.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[2]
Reaction Scheme:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Refrigerator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Slowly add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture with continuous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice with constant stirring.
-
Keep the mixture in a refrigerator for 24 hours to allow for complete precipitation of the product.
-
Filter the precipitated solid, wash thoroughly with cold water to remove excess base, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Presentation:
| Aldehyde | Acetophenone | Base | Solvent | Time (h) | Yield (%) |
| Aromatic Aldehyde | Substituted Acetophenone | NaOH | Ethanol | 2-4 | 60-80 |
Expected Characterization:
-
IR (cm⁻¹): Appearance of a strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl group.
-
¹H NMR (ppm): Appearance of two doublets in the olefinic region (typically 6.5-8.0 ppm) with a coupling constant of ~15-16 Hz, characteristic of a trans-alkene. Signals corresponding to the tetrahydroquinoline and the substituted aromatic ring will also be present.
Protocol 2: Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile ligands in coordination chemistry and exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-Methoxyaniline, 4-Chloroaniline)
-
Glacial Acetic Acid (catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aniline in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.
Data Presentation:
Specific quantitative data for Schiff bases derived from this compound is not available in the provided search results. The table below shows typical outcomes for Schiff base formation.
| Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| Aromatic Aldehyde | Substituted Aniline | Acetic Acid | Ethanol | 2-3 | 70-90 |
Expected Characterization:
-
IR (cm⁻¹): Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a new C=N stretching band around 1600-1650 cm⁻¹.
-
¹H NMR (ppm): Appearance of a singlet for the imine proton (-CH=N-) in the region of 8.0-9.0 ppm. Signals for the aromatic and tetrahydroquinoline protons will also be present.
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Logical Relationship in Schiff Base Formation
Caption: Key steps in Schiff base formation.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. The protocols provided for the synthesis of chalcones and Schiff bases demonstrate its utility in creating structurally diverse molecules with potential biological applications. Further exploration of its reactivity can lead to the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets and to explore the biological activities of the resulting derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Troubleshooting Guide
Issue: My compound is not separating from impurities during column chromatography.
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Answer: This is a common issue that can often be resolved by optimizing the solvent system (mobile phase). The polarity of the eluent is critical for achieving good separation on a silica gel column.
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Recommendation 1: Adjust Solvent Polarity. For non-polar impurities, you can start with a low-polarity solvent system and gradually increase the polarity. A common starting point for related compounds is a mixture of petroleum ether and ethyl acetate or hexanes and ethyl acetate.[1][2] You can begin with a high ratio of the non-polar solvent (e.g., 100:1 petroleum ether:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[1]
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Recommendation 2: Use a Different Solvent System. If adjusting the polarity of a two-solvent system is ineffective, consider trying a different combination of solvents. For some substituted tetrahydroisoquinolines, a three-component system such as ethyl acetate/methanol/acetonitrile has been used.[3]
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Recommendation 3: Check for Co-elution with Starting Material. If the synthesis was a Vilsmeier-Haack reaction, unreacted N-methyl-tetrahydroquinoline may be present. This starting material is less polar than the aldehyde product. Using a very non-polar eluent initially should allow for the elution of the starting material before the desired product.
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Issue: The product appears to be degrading on the silica gel column.
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Answer: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Recommendation 1: Neutralize the Silica Gel. Before packing the column, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a neutralising agent, such as triethylamine (typically 1% of the total solvent volume). This can help prevent the degradation of acid-sensitive compounds.
-
Recommendation 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Recommendation 3: Minimize Contact Time. Perform flash column chromatography to reduce the amount of time the compound spends on the column.
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Issue: I am unable to obtain crystals of my compound through recrystallization.
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Answer: Successful recrystallization depends heavily on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Recommendation 1: Systematic Solvent Screening. Test a range of solvents with varying polarities. Common choices for organic compounds include ethanol, hexane/acetone, hexane/THF, and hexane/ethyl acetate.[4] For polar compounds, water can sometimes be a suitable solvent.[4]
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Recommendation 2: Use a Two-Solvent System. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A hexane/diethyl ether mixture can be effective in some cases.[4]
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Recommendation 3: Induce Crystallization. If the compound oils out instead of crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
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Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
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A1: If the compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted 1-methyl-1,2,3,4-tetrahydroquinoline, residual solvents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, and byproducts from the reaction.[5][6]
Q2: How can I monitor the progress of my column chromatography?
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A2: Thin-layer chromatography (TLC) is a standard method for monitoring the separation of compounds during column chromatography.[7] Small samples from each collected fraction can be spotted on a TLC plate and developed in the same solvent system used for the column. This allows you to identify which fractions contain your desired product.
Q3: What is the recommended storage condition for purified this compound?
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A3: It is recommended to store the purified compound at 0-8 °C.[8]
Q4: My purified compound is a light yellow to brown crystalline powder. Is this normal?
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A4: Yes, the appearance of this compound is described as a light yellow to brown crystalline powder.[8]
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent System | Compound Type |
| Column Chromatography | Petroleum ether / Ethyl acetate (gradient) | Substituted Tetrahydroquinolines[1] |
| Column Chromatography | Hexane / Ethyl acetate (1:1) | Substituted Tetrahydroisoquinolines[3] |
| Column Chromatography | Dichloromethane | Substituted Tetrahydroquinolines[2] |
| Recrystallization | Ethanol | General organic compounds[4] |
| Recrystallization | n-Hexane / Acetone | General organic compounds[4] |
| Recrystallization | n-Hexane / Diethyl ether | General organic compounds[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100:1 petroleum ether:ethyl acetate).
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Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle air pressure. Ensure the silica gel bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent mixture.
-
Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Combine the fractions containing the pure product, as determined by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent at room temperature. If it dissolves readily, the solvent is not suitable.
-
If the compound is insoluble, heat the mixture. If it dissolves when hot but precipitates upon cooling, the solvent is a good candidate.
-
-
Recrystallization Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.
-
If the solution remains supersaturated, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and may have decomposed.
-
Insufficient Reaction Temperature: The formylation of the tetrahydroquinoline ring may require heating to proceed at an adequate rate.
-
Poor Quality of Reagents: Use of old or impure starting materials (1-Methyl-1,2,3,4-tetrahydroquinoline, DMF, POCl₃) can inhibit the reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of Vilsmeier reagent to the substrate can lead to poor conversion.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature to a range of 60-80 °C while monitoring the reaction progress by TLC.[1]
-
Use High-Purity Reagents: Ensure that 1-Methyl-1,2,3,4-tetrahydroquinoline is pure and that fresh, high-purity DMF and POCl₃ are used.
-
Adjust Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate) is often beneficial.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes:
-
Over-formylation: The Vilsmeier-Haack reaction can sometimes lead to the introduction of more than one formyl group, especially with highly activated aromatic rings.
-
Reaction at other positions: While formylation is expected at the electron-rich para-position (C6) of the N-methyltetrahydroquinoline, minor substitution at other positions might occur.
-
Decomposition: At higher temperatures, the starting material or product may decompose, leading to a complex mixture.
Solutions:
-
Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to avoid over-formylation.
-
Temperature Control: Avoid excessively high temperatures to minimize decomposition and side reactions. Maintain the reaction temperature within the optimized range.
-
Purification: Utilize column chromatography to separate the desired 6-carbaldehyde isomer from other byproducts.
Issue 3: Difficult Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have some solubility in the aqueous phase during workup.
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.
-
Oily Product: The final product may be an oil, which can be challenging to crystallize.
Solutions:
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
Brine Wash: Wash the combined organic layers with brine to help break emulsions.
-
Column Chromatography: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is the most effective method.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-Methyl-1,2,3,4-tetrahydroquinoline?
The formylation is an electrophilic aromatic substitution. The N-methyl group and the alkyl portion of the tetrahydroquinoline ring are electron-donating, thus activating the aromatic ring. The formyl group is expected to add primarily at the para-position (C6) relative to the nitrogen atom due to steric hindrance at the ortho-positions (C5 and C7) and the strong activating effect of the nitrogen.
Q2: How is the Vilsmeier reagent prepared?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is exothermic and should be carefully controlled.
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The workup procedure, which involves quenching the reaction with ice or a basic solution, should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and spotted on a TLC plate against the starting material.
Experimental Protocol
Synthesis of this compound
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Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 25 | 6 | 45 |
| 2 | 1.2 | 25 | 6 | 55 |
| 3 | 1.5 | 25 | 6 | 52 |
| 4 | 1.2 | 50 | 4 | 68 |
| 5 | 1.2 | 70 | 3 | 85 |
| 6 | 1.2 | 90 | 3 | 78 (decomposition observed) |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
common side products in the synthesis of tetrahydroquinoline aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydroquinoline aldehydes. The information is designed to help optimize reaction conditions, minimize the formation of side products, and facilitate the purification of the desired compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common side products observed during the synthesis of tetrahydroquinoline aldehydes?
The formation of side products is highly dependent on the synthetic route employed. However, some common classes of byproducts include:
-
Tar and Polymeric Materials: Particularly prevalent in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses. These are often complex, high-molecular-weight substances resulting from the polymerization of starting materials or intermediates.[1][2][3][4]
-
Over-reduced or Incompletely Reduced Products: In catalytic hydrogenation reactions, incomplete reduction of the quinoline ring can lead to dihydroquinoline intermediates, while over-reduction can affect the aldehyde functionality.
-
Regioisomers: In syntheses like the Friedländer and Combes reactions, the use of unsymmetrical ketones can lead to the formation of different positional isomers.[5][6]
-
N-Oxides: Oxidation of the nitrogen atom in the tetrahydroquinoline ring can occur, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.
-
Products of Self-Condensation: Aldol-type self-condensation of aldehyde or ketone starting materials can occur, especially under basic conditions.[7]
Q2: How can I minimize tar formation in the Skraup synthesis?
Tar formation is a notorious issue in the Skraup reaction due to the strongly acidic and oxidizing conditions.[1][3] To mitigate this:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent and reduce charring.[1]
-
Control Temperature: The reaction is highly exothermic.[8] Gentle initial heating should be applied, and the reaction should be cooled if it becomes too vigorous.[1][8]
-
Slow Reagent Addition: Add the sulfuric acid slowly and with efficient stirring to dissipate heat and prevent localized hotspots.[9]
Q3: Polymerization is significantly reducing the yield of my Doebner-von Miller reaction. What can I do?
Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[2][3] The following strategies can help:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2][3]
-
Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thereby minimizing self-condensation.[2]
Q4: I am observing a mixture of regioisomers in my Friedländer synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical ketones.[5][6][10] To control regioselectivity:
-
Catalyst Selection: The choice of acid or base catalyst can influence the regiochemical outcome.
-
Substrate Modification: Introducing a directing group on the ketone can favor the formation of a single isomer.
-
Reaction Conditions: Systematically varying the solvent and temperature may help to favor one regioisomer over the other.[6]
Troubleshooting Guides
Problem 1: Low Yield of Tetrahydroquinoline Aldehyde in Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete conversion of the starting quinoline aldehyde. | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons. | 1. Use fresh catalyst or increase catalyst loading. 2. Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC-MS. 3. Ensure starting materials and solvent are pure. |
| Formation of a significant amount of the corresponding alcohol (over-reduction of the aldehyde). | 1. Catalyst is too active. 2. Reaction temperature or pressure is too high. | 1. Switch to a less active catalyst (e.g., use a poisoned catalyst like Lindlar's catalyst for selective aldehyde reduction). 2. Lower the reaction temperature and/or hydrogen pressure. |
| Presence of dihydroquinoline intermediates. | Incomplete hydrogenation of the heterocyclic ring. | Increase reaction time, hydrogen pressure, or catalyst loading. |
Problem 2: Difficult Purification of the Crude Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Thick, dark tarry residue after Skraup synthesis. | Polymerization of reactants and intermediates. | 1. Steam Distillation: This is a highly effective method to separate the volatile product from the non-volatile tar.[5][8] 2. Solvent Extraction: After neutralization, perform a thorough extraction with an appropriate organic solvent. 3. Column Chromatography: While challenging with tarry materials, a plug of silica gel can sometimes help remove the worst of the polymeric byproducts. |
| Presence of cis/trans isomers that are difficult to separate. | Similar polarity of the isomers. | 1. HPLC: Use of a suitable column (e.g., chiral column or specialized stationary phase) and optimization of the mobile phase can often resolve isomers.[11][12][13] 2. Flash Column Chromatography: Careful selection of the eluent system and using a high-resolution column may provide separation. |
| Contamination with unreacted starting materials. | Incomplete reaction or inefficient work-up. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Use an appropriate work-up procedure to remove unreacted starting materials (e.g., acid or base washes). |
Data Presentation
Table 1: Common Side Products in Tetrahydroquinoline Aldehyde Synthesis and Their Typical Yields (Illustrative)
| Synthetic Method | Desired Product | Common Side Product(s) | Typical Yield of Side Product (%) | Conditions Favoring Side Product Formation |
| Skraup Synthesis | Tetrahydroquinoline-6-carbaldehyde | Tar/Polymeric Material | 20-50% | High temperature, high acid concentration.[3][4] |
| Doebner-von Miller | 2-Methyl-tetrahydroquinoline-6-carbaldehyde | Polymeric Material | 15-40% | High acid concentration, high concentration of α,β-unsaturated aldehyde.[2][3] |
| Friedländer Annulation | 2-Methyl-tetrahydroquinoline-7-carbaldehyde | Regioisomer (4-methyl) | 5-30% | Use of unsymmetrical ketones.[5] |
| Catalytic Hydrogenation | Tetrahydroquinoline-4-carbaldehyde | Tetrahydroquinolin-4-ylmethanol | 10-25% | Highly active catalyst, high H₂ pressure/temperature. |
Note: The yields of side products are highly dependent on the specific substrates, catalysts, and reaction conditions used and the values in this table are for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Skraup Synthesis of a Tetrahydroquinoline Aldehyde with Minimized Tar Formation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the substituted aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C. The reaction is exothermic and may become vigorous.[8] Be prepared to remove the heat source to control the reaction rate. Once the initial exotherm subsides, maintain the temperature for 3-4 hours.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Purification: Perform steam distillation on the basic mixture to isolate the volatile tetrahydroquinoline aldehyde from the non-volatile tar.[5][8] Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by column chromatography.
Protocol 2: GC-MS Analysis of a Doebner-von Miller Reaction Mixture
-
Sample Preparation: Take an aliquot (approx. 0.1 mL) of the crude reaction mixture and quench it with a saturated sodium bicarbonate solution. Extract with ethyl acetate (2 mL). Dry the organic layer over a small amount of anhydrous sodium sulfate. Dilute an aliquot of the organic extract with ethyl acetate to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-500.
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, the desired tetrahydroquinoline aldehyde, and any side products by comparing their mass spectra with library data and known fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Tetrahydroquinoline Aldehyde Synthesis
Caption: A flowchart for troubleshooting low yields in tetrahydroquinoline aldehyde synthesis.
Signaling Pathway of Side Product Formation in the Skraup Synthesis
Caption: Reaction network illustrating tar formation in the Skraup synthesis.
References
- 1. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jzus.zju.edu.cn [jzus.zju.edu.cn]
optimizing cyclization conditions for tetrahydroquinoline ring formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tetrahydroquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the tetrahydroquinoline core?
A1: Several robust methods are employed for the synthesis of tetrahydroquinolines. The most prominent include:
-
Povarov Reaction: A [3+2] cycloaddition reaction involving an aniline, an aldehyde, and an alkene. It is one of the most common methods for synthesizing substituted tetrahydroquinolines.
-
Intramolecular Friedel-Crafts Reaction: This involves the cyclization of an N-aryl-γ-amino alcohol or a related derivative, typically promoted by a strong acid.
-
Reductive Amination: An intramolecular reaction of an amino ketone or amino aldehyde, which can be a versatile method for producing a range of substituted tetrahydroquinolines.
-
Cascade Reactions: Multi-step reactions that proceed in a single pot, often initiated by a Michael addition or a similar conjugate addition, followed by cyclization.
Q2: How do I choose the appropriate catalyst for my cyclization reaction?
A2: Catalyst selection is critical and depends heavily on the chosen synthetic route and the nature of your substrates.
-
For Povarov-type reactions: Lewis acids such as InCl₃, Sc(OTf)₃, or Bi(OTf)₃ are frequently used. Brønsted acids like triflic acid or iodine can also be effective.
-
For Friedel-Crafts type cyclizations: Strong Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are typically required.
-
For reductive aminations: A reducing agent is necessary, with common choices including NaBH₄, NaBH(OAc)₃, or catalytic hydrogenation (e.g., H₂, Pd/C).
The choice may also be influenced by the functional group tolerance of your substrates. A decision tree for catalyst selection is provided in the visualization section below.
Troubleshooting Guide
Q3: I am observing very low yields in my Povarov reaction. What are the potential causes and solutions?
A3: Low yields in a Povarov reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Issue: Inefficient Imine Formation: The reaction proceeds via an imine intermediate. If this intermediate does not form efficiently, the overall yield will be low.
-
Solution: Ensure your aniline and aldehyde are pure and dry. The presence of water can hinder imine formation. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Issue: Poor Catalyst Activity: The chosen Lewis or Brønsted acid may not be active enough or may be poisoned by impurities.
-
Solution: Try screening a panel of catalysts with varying strengths (see data tables below). Ensure the catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive.
-
-
Issue: Unfavorable Reaction Conditions: The temperature or solvent may not be optimal for your specific substrates.
-
Solution: Experiment with different solvents, ranging from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile). A temperature screen (e.g., from room temperature to reflux) can also identify the optimal conditions.
-
Data Tables for Optimization
Table 1: Effect of Different Catalysts on a Model Povarov Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| InCl₃ | Acetonitrile | 25 | 12 | 85 |
| Sc(OTf)₃ | DCM | 25 | 18 | 92 |
| Bi(OTf)₃ | Toluene | 80 | 6 | 78 |
| I₂ | Acetonitrile | 50 | 12 | 65 |
| Triflic Acid | DCM | 0 | 24 | 55 |
Table 2: Solvent and Temperature Effects on a Friedel-Crafts Cyclization
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Dioxane | 100 | 4 | 70 |
| PPA | - | 120 | 2 | 88 |
| AlCl₃ | DCE | 80 | 6 | 75 |
| BF₃·OEt₂ | DCM | 25 | 12 | 60 |
Detailed Experimental Protocols
Protocol: Synthesis of 2,4-disubstituted Tetrahydroquinoline via Povarov Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
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Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Alkene and Catalyst Addition: Add the alkene (1.5 mmol, 1.5 equiv) followed by the catalyst, for example, Scandium (III) triflate (Sc(OTf)₃, 0.1 mmol, 0.1 equiv).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinoline product.
Visualizations
Caption: Workflow for optimizing tetrahydroquinoline synthesis.
Caption: Common side reaction in Povarov synthesis.
Caption: Decision tree for catalyst selection.
stability and storage conditions for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This technical support guide provides essential information on the stability and storage of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 0-8 °C.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the container will be opened multiple times.
Q2: How should I handle the compound for routine laboratory use?
A2: For routine use, it is best to allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh out the desired amount quickly and tightly reseal the container. For frequent use, consider preparing aliquots to minimize repeated opening of the main stock container.
Q3: What are the known physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this exact compound is limited, tetrahydroquinoline derivatives can be susceptible to degradation upon exposure to light. Therefore, it is recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during experiments.
Q5: What solvents are compatible with this compound?
A5: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific experimental requirements. It is always recommended to perform a small-scale solubility test before preparing larger stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing or browning) | Oxidation of the tetrahydroquinoline ring or the aldehyde group. | While some coloration may be normal, significant changes can indicate degradation. Store the compound under an inert atmosphere and in the dark. For sensitive experiments, it may be necessary to purify the material before use. |
| Inconsistent experimental results over time | Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially for long-duration studies. Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products. | Potential degradation pathways for tetrahydroquinolines include oxidation to the corresponding quinoline or dihydroquinolone. The aldehyde group may also be susceptible to oxidation to a carboxylic acid. Compare analytical data with a freshly opened sample or a reference standard. |
| Low reactivity in a chemical synthesis | Poor quality or degraded starting material. | Assess the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, consider purification by recrystallization or chromatography. |
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 28-29 °C | [3] |
| Boiling Point | 219-221 °C @ 15 Torr | [3] |
| Density | 1.102 g/cm³ | [3] |
| Flash Point | 142.5 °C | [3] |
| Refractive Index | 1.587 | [3] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 0-8 °C (long-term) | To slow down potential degradation processes.[1][2] |
| Room Temperature (short-term, working solution) | For immediate experimental use. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (amber vial) | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container | To prevent hydrolysis and condensation. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
Objective: To evaluate the stability of this compound at elevated temperatures.
Methodology:
-
Weigh 5-10 mg of the compound into several separate, sealed vials.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 24, 48, 72 hours), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the chromatograms of the stressed samples to a control sample stored at the recommended storage temperature (0-8°C).
-
Quantify the remaining parent compound and any new peaks corresponding to degradation products.
Protocol 2: Assessment of Photostability
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Prepare two sets of solutions of the compound in a transparent solvent (e.g., methanol) at a known concentration.
-
Wrap one set of samples in aluminum foil to serve as the dark control.
-
Expose the unwrapped samples to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
-
At various time intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from both the exposed and control samples.
-
Analyze the aliquots by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area of the exposed sample to that of the dark control.
Visualizations
References
Technical Support Center: Domino Reactions for Heterocyclic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with domino reactions for the synthesis of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My domino reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in domino reactions for heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1][2] Small deviations from optimal conditions can significantly impact the reaction outcome.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts poisons or participate in side reactions, leading to reduced yields.[1] The presence of moisture can be particularly detrimental for reactions involving water-sensitive reagents.
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Catalyst Activity and Loading: The choice of catalyst and its loading are crucial. Catalyst deactivation or inappropriate catalyst concentration can lead to incomplete conversion.
-
Inefficient Mixing: In heterogeneous reactions, proper mixing is essential to ensure efficient mass transfer.[1]
-
Product Decomposition: The desired heterocyclic product might be unstable under the reaction conditions, leading to degradation over time.[1]
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a three-step process:
-
Hydrogenation of Quinoline: The quinoline ring is first reduced to form 1,2,3,4-tetrahydroquinoline.
-
N-methylation: The secondary amine of the tetrahydroquinoline is then methylated to yield 1-Methyl-1,2,3,4-tetrahydroquinoline.
-
Vilsmeier-Haack Formylation: Finally, a formyl group is introduced at the 6-position of the N-methylated tetrahydroquinoline ring using the Vilsmeier-Haack reaction to produce the target compound.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack formylation step?
A2: The primary safety concern is the thermal instability of the Vilsmeier reagent (the chloroiminium salt formed from DMF and an acid chloride like POCl₃)[1][2][3][4][5]. This intermediate is highly reactive and can undergo rapid, exothermic decomposition, potentially leading to a thermal runaway reaction with a significant and dangerous increase in temperature and pressure[1][2][3][4][5].
Q3: How can the risk of a thermal runaway during the Vilsmeier-Haack reaction be mitigated on a larger scale?
A3: The most effective mitigation strategy is the in-situ generation and immediate consumption of the Vilsmeier reagent. This is achieved by adding the activating agent (e.g., POCl₃) slowly to a mixture of the substrate (1-Methyl-1,2,3,4-tetrahydroquinoline) and the formylating agent (DMF)[3]. This approach prevents the accumulation of the unstable Vilsmeier reagent, thereby significantly reducing the risk of a thermal runaway[3].
Q4: What are the common byproducts in the N-methylation step, and how can they be minimized?
A4: The most common byproduct is the over-methylated quaternary ammonium salt. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the methylating agent and by choosing a selective methylation method. Reductive amination using formaldehyde is a common and effective method for selective mono-N-methylation[6].
Q5: What are the key parameters to control during the hydrogenation of quinoline to ensure high yield and purity?
A5: Key parameters for successful quinoline hydrogenation include:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon, Raney Nickel) and its loading are critical for reaction efficiency and selectivity[7].
-
Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction to completion, but excessive pressure can sometimes lead to over-reduction.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst deactivation.
-
Solvent: The choice of solvent can influence the solubility of the starting material and product, as well as the catalyst activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Step 1: Hydrogenation of Quinoline
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient catalyst activity or loading. 2. Low hydrogen pressure. 3. Suboptimal reaction temperature. 4. Catalyst poisoning. | 1. Increase catalyst loading or use a fresh, more active catalyst. 2. Increase hydrogen pressure within the safe operating limits of the reactor. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Formation of Over-reduced Byproducts | 1. Catalyst is too active. 2. Reaction temperature or pressure is too high. 3. Prolonged reaction time. | 1. Screen for a less active catalyst or reduce the catalyst loading. 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Monitor the reaction progress closely by an appropriate analytical method (e.g., GC, HPLC) and stop the reaction once the starting material is consumed. |
| Difficult Catalyst Filtration | 1. Catalyst particles are too fine. 2. Catalyst has degraded into finer particles during the reaction. | 1. Use a catalyst with a larger particle size. 2. Employ a filter aid (e.g., Celite) during filtration. Consider using a different catalyst support. |
Step 2: N-Methylation of 1,2,3,4-Tetrahydroquinoline
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-methylated Product | 1. Incomplete reaction. 2. Formation of byproducts. | 1. Increase reaction time or temperature. 2. Optimize stoichiometry of the methylating agent. |
| Formation of Di-methylated Quaternary Salt | 1. Excess methylating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess of the methylating agent. 2. Lower the reaction temperature. |
| Reaction is Sluggish | 1. Inefficient methylating agent. 2. Low reaction temperature. | 1. Consider alternative methylating agents such as dimethyl sulfate or methyl iodide (with appropriate safety precautions). Reductive amination with formaldehyde is often a good choice. 2. Gradually increase the reaction temperature. |
Step 3: Vilsmeier-Haack Formylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Formylated Product | 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Insufficiently reactive substrate. 4. Low reaction temperature. | 1. Ensure dropwise addition of POCl₃ to DMF at low temperature (0-5 °C) with efficient stirring. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen). 3. The N-methyl-tetrahydroquinoline ring is generally electron-rich enough, but if substitution patterns decrease reactivity, a higher reaction temperature may be needed. 4. After the initial formation of the Vilsmeier reagent at low temperature, the reaction with the substrate may require heating (e.g., 60-90 °C). |
| Formation of Di-formylated Byproducts | 1. Excess Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time. | 1. Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Optimize the reaction temperature and time by monitoring the reaction progress. |
| Exothermic Runaway Reaction | Accumulation of the unstable Vilsmeier reagent before the addition of the substrate. | CRITICAL SAFETY ISSUE: Always add the activating agent (e.g., POCl₃) to a mixture of the substrate and DMF. This ensures the in-situ formation and immediate consumption of the Vilsmeier reagent[3]. Implement robust temperature monitoring and have an emergency cooling plan in place. |
| Difficult Work-up and Product Isolation | The product may be difficult to crystallize from the reaction mixture. | 1. Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH, NaHCO₃). 2. Extract the product with a suitable organic solvent. 3. Consider purification by column chromatography on a larger scale or develop a robust crystallization procedure. |
Experimental Protocols
General Pilot-Scale Synthesis Workflow
Caption: A generalized workflow for the three-step synthesis of the target compound.
Troubleshooting Decision Tree for Vilsmeier-Haack Reaction
Caption: A decision tree to troubleshoot low yields in the Vilsmeier-Haack reaction.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for each step of the synthesis. Note that these are generalized values and optimization will be required for specific equipment and scales.
Table 1: Hydrogenation of Quinoline - Typical Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Catalyst | 5-10 mol% Pd/C | 1-5 mol% Pd/C | Catalyst cost and filtration efficiency become more critical. |
| H₂ Pressure | 1-10 bar | 10-50 bar | Higher pressure can increase reaction rate but requires specialized high-pressure reactors. |
| Temperature | 25-80 °C | 50-120 °C | Efficient heat removal is crucial to prevent temperature spikes. |
| Reaction Time | 4-24 hours | 8-48 hours | Longer times may be needed for complete conversion at lower catalyst loadings. |
| Typical Yield | >90% | 85-95% | Yields may be slightly lower on a larger scale due to handling losses. |
Table 2: N-Methylation of 1,2,3,4-Tetrahydroquinoline - Method Comparison
| Methylating Agent | Typical Conditions | Selectivity (Mono- vs. Di-) | Scale-Up Considerations |
| Formaldehyde (Reductive Amination) | NaBH₃CN or H₂, Pd/C | High for mono-methylation | Generally safe and cost-effective. Control of H₂ pressure is important. |
| Dimethyl Sulfate | Base (e.g., K₂CO₃), solvent (e.g., Acetone) | Good, but over-methylation is possible | Highly toxic and requires careful handling. |
| Methyl Iodide | Base (e.g., K₂CO₃), solvent (e.g., Acetone) | Good, but over-methylation is possible | Volatile and a potential carcinogen. |
Table 3: Vilsmeier-Haack Formylation - Stoichiometry vs. Product Distribution
| Equivalents of Vilsmeier Reagent | Mono-formylated Product (%) | Di-formylated Product (%) | Unreacted Starting Material (%) |
| 1.1 | ~85% | <5% | ~10% |
| 1.5 | ~90% | ~8% | <2% |
| 2.0 | ~80% | ~18% | <2% |
| 3.0 | ~65% | ~33% | <2% |
Note: These are illustrative values and will vary depending on the specific reaction conditions.
Disclaimer
The information provided in this technical support center is for guidance purposes only. All chemical reactions, especially on a large scale, should be carried out by trained professionals with appropriate safety precautions in place. A thorough risk assessment should be conducted before attempting any of the procedures described.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 3. mt.com [mt.com]
- 4. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Hydrogenation of Substituted Quinolines
Welcome to the technical support center for the hydrogenation of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (py-THQs)?
A1: A wide range of heterogeneous and homogeneous catalysts are effective for this transformation.
-
Noble Metal Catalysts (Heterogeneous): These are highly efficient and widely used. Common choices include Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) supported on carbon (e.g., Pd/C), alumina, or other materials.[1][2] Supported gold (Au) nanoparticles have also been reported to be effective, showing a unique promotional effect from the quinoline substrate itself.[3]
-
Earth-Abundant Metal Catalysts (Heterogeneous): Due to cost-effectiveness, catalysts based on Cobalt (Co), Nickel (Ni), and Iron (Fe) are gaining prominence.[1][4][5][6] These often require more forcing reaction conditions (higher temperature and pressure) compared to noble metals but can offer excellent selectivity.[1]
-
Homogeneous Catalysts: For asymmetric hydrogenation to produce chiral THQs, homogeneous catalysts are preferred. These typically consist of Iridium (Ir) or Ruthenium (Ru) complexes with chiral ligands, such as diphosphines (e.g., BINAP) or diamines.[7][8][9]
Q2: How do substituents on the quinoline ring affect catalyst selection and reaction outcomes?
A2: Substituents have a significant impact on reactivity and selectivity due to electronic and steric effects.
-
Steric Hindrance: Bulky groups near the nitrogen atom (e.g., at the 2- or 8-position) can slow down the reaction rate by hindering the coordination of the heterocyclic ring to the catalyst surface.[4][5] For instance, a methyl group at the 7- or 8-position may require a higher catalyst loading.[5]
-
Electronic Effects: Electron-withdrawing groups (like -CF₃ or -NO₂) can decrease the reaction rate.[10] Conversely, electron-donating groups may influence selectivity.
-
Functional Group Tolerance: Catalyst choice is critical for substrates with sensitive functional groups. For example, halogen substituents (Cl, Br) can be prone to hydrodehalogenation, especially with Pd catalysts.[5] Ru-based catalysts have shown excellent tolerance for halogen groups.[10] Aldehyde groups may be reduced in preference to the quinoline ring depending on the catalyst and conditions.[2]
Q3: How can I control selectivity between hydrogenating the pyridine ring (py-THQ) versus the benzene ring (bz-THQ)?
A3: Achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline (py-THQ) is a primary goal.
-
Catalyst Choice: Most standard hydrogenation catalysts (Pd, Pt, Ru, Ni) preferentially hydrogenate the more electron-deficient pyridine ring to yield the py-THQ.[10]
-
Unusual Selectivity: In some specific cases, using certain ruthenium-phosphine catalysts (e.g., Ru-PhTRAP), it is possible to selectively hydrogenate the carbocyclic (benzene) ring to give 5,6,7,8-tetrahydroquinolines (bz-THQs).[11][12]
-
Over-hydrogenation: Aggressive catalysts like Pd/C or harsh conditions can lead to the formation of fully saturated decahydroquinoline.[2] Using milder conditions or less active catalysts can prevent this side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of substituted quinolines.
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation/Poisoning | The nitrogen atom in quinoline can strongly bind to the catalyst surface, causing deactivation.[3][10] Try washing the catalyst with a polar solvent like ethanol to regenerate its activity.[10] If using crude hydrogen, impurities like CO can poison noble metal catalysts.[13] |
| Insufficient Catalyst Activity | Increase catalyst loading. For earth-abundant metal catalysts (Co, Ni), higher temperatures (70-150 °C) and pressures (30-50 bar H₂) may be necessary.[5][6] |
| Poor Catalyst/Substrate Contact | Ensure efficient stirring to keep the heterogeneous catalyst suspended. Check for solubility issues with the chosen solvent. |
| Incorrect Solvent Choice | The solvent can significantly influence the reaction.[8] Screen different solvents. For some cobalt catalysts, water has been identified as an excellent green solvent, whereas for others, methanol is required.[5][14] |
Problem 2: Poor selectivity (formation of undesired byproducts).
| Potential Cause | Suggested Solution |
| Over-hydrogenation | The desired py-THQ is being further reduced to decahydroquinoline. Reduce reaction time, temperature, or H₂ pressure. Consider a less active catalyst (e.g., some Co or Ni catalysts are less prone to over-hydrogenation than Pd/C).[2] |
| Hydrodehalogenation | Halogenated quinolines are losing the halogen atom. Avoid catalysts known for this side reaction, such as Pd/C under aggressive conditions. Ru-based catalysts often show better tolerance for halogens.[5][10] Reducing the amount of zinc reductant in some cobalt-based systems can also mitigate this issue.[5] |
| Formation of bz-THQ | The benzene ring is being hydrogenated. This is less common but can occur with specific catalyst systems.[11][12] Confirm your catalyst system is appropriate for py-THQ formation. |
Problem 3: Inconsistent results or poor reproducibility.
| Potential Cause | Suggested Solution |
| Catalyst Batch Variation | The activity of commercial catalysts can vary between batches. Test each new batch with a standard reaction. |
| Air Sensitivity | Some catalysts, particularly those generated in situ (e.g., from Co(OAc)₂/Zn), can be sensitive to air.[4] Ensure all procedures are performed under an inert atmosphere (N₂ or Ar) if required. |
| Water/Solvent Purity | Trace impurities in solvents can affect catalytic activity. Use anhydrous, degassed solvents, especially for sensitive homogeneous catalysis.[7] |
Data Presentation: Catalyst Performance
The following tables summarize performance data for various catalytic systems in the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines.
Table 1: Heterogeneous Noble Metal Catalysts
| Catalyst | Substrate | Temp (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Ref. |
| Pd/CN | Quinoline | 50 | 20 | Dioxane | 97.8 | [15] |
| Pd/CN | 6-Chloroquinoline | 50 | 20 | Dioxane | 95.2 | [15] |
| Ru₅₀P₅₀@SILP | 6-Methoxyquinoline | 90 | 50 | Heptane | 95 (isolated) | [10] |
| Ru₅₀P₅₀@SILP | 6-Chloroquinoline | 90 | 50 | Heptane | >99 (conversion) | [10] |
| Au/TiO₂ | Quinoline | 80 | 30 | Dioxane | >99 | [3] |
Table 2: Heterogeneous Earth-Abundant Metal Catalysts
| Catalyst | Substrate | Temp (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Ref. |
| Co(OAc)₂/Zn | Quinoline | 70 | 30 | H₂O | 96 | [5] |
| Co(OAc)₂/Zn | 6-Fluoroquinoline | 70 | 30 | H₂O | 98 | [5] |
| Co@Al₂O₃ | Quinoline | 80 | 50 | H₂O | >99 | [14] |
| Co-W NPs | Quinoline | 100 | 50 | Toluene | >99 (conversion) | [16] |
| Ni₂P/SBA-15 | Quinoline | 360 | 40 | N/A | ~90 (conversion) | [17] |
Experimental Protocols
General Protocol for Heterogeneous Hydrogenation of a Substituted Quinoline
This procedure is a representative example and may require optimization for specific substrates and catalysts.
1. Catalyst Preparation & Setup:
-
If using a commercial catalyst (e.g., 5 mol% Pd/C), weigh the catalyst into a suitable high-pressure reactor vessel under an inert atmosphere.
-
If generating the catalyst in situ (e.g., Co from Co(OAc)₂ and Zn powder), add the precursors to the vessel.[5]
2. Reaction Mixture:
-
Add the substituted quinoline substrate (e.g., 1.0 mmol) to the vessel.
-
Add the appropriate anhydrous, degassed solvent (e.g., 5 mL of methanol, water, or dioxane).[5][7]
3. Hydrogenation:
-
Seal the autoclave or high-pressure vessel.
-
Purge the system several times (e.g., 3-5 cycles) with H₂ gas to remove all air.
-
Pressurize the vessel to the desired pressure (e.g., 20-50 bar).[10][15]
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-100 °C).[15][16]
-
Maintain the reaction for the specified duration (e.g., 12-24 hours), monitoring pressure to track H₂ uptake.
4. Work-up and Analysis:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess H₂ pressure.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine conversion and selectivity.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for a specific substituted quinoline hydrogenation.
Caption: A workflow for selecting a hydrogenation catalyst.
Troubleshooting Decision Tree
This diagram provides a decision-making path for troubleshooting low product yield in quinoline hydrogenation experiments.
Caption: A decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 3. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts: scope, mechanism, and origin of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
Technical Support Center: Controlling Regioselectivity in the Functionalization of 1-Methyl-Tetrahydroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in achieving regioselective functionalization of 1-methyl-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites for functionalization on the 1-methyl-tetrahydroquinoline scaffold?
The reactivity of 1-methyl-tetrahydroquinoline is dictated by its electronic and steric properties. The primary sites for functionalization are:
-
The Benzene Ring (C5, C6, C7, C8): The nitrogen atom is an ortho-, para-director, making the C6 and C8 positions electronically favorable for electrophilic aromatic substitution. The C8 position is also susceptible to directed metalation due to its proximity to the nitrogen atom.
-
The Heterocyclic Ring (C2, C4): The C2 position is adjacent to the nitrogen, making it a common site for functionalization via C-H activation, particularly when the nitrogen acts as a directing group.[1]
-
The N-Methyl Group: The benzylic protons on the methyl group can be activated for C(sp³)–H functionalization.[2][3]
Q2: How does the N-methyl group influence regioselectivity compared to an N-H or N-acyl tetrahydroquinoline?
The N-methyl group is a permanent activating and ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. Unlike an N-acyl or N-Boc group, it cannot be easily removed or modified to tune reactivity. For C-H activation reactions, the N-methyl group can sterically hinder access to the C8 position to some extent, while the nitrogen atom itself can still act as a Lewis basic site to direct catalysts to the C2 position.[1] In contrast, N-acyl groups can significantly alter the electronic properties and can themselves act as powerful directing groups in metal-catalyzed reactions.[4]
Q3: What is the role of a "directing group" in controlling regioselectivity?
A directing group is a functional group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[1] This chelation effect overrides the inherent electronic or steric biases of the molecule, enabling highly selective functionalization at positions that would otherwise be unreactive. For tetrahydroquinolines, the ring nitrogen or a group attached to it (like an N-oxide) can serve as an effective directing group.[1][5]
Q4: When should I choose a C-H activation strategy over a classical Friedel-Crafts reaction for aryl ring functionalization?
Choose C-H activation when you need to introduce functional groups that are incompatible with strong Lewis acids or when you desire regioselectivity that is not achievable through electrophilic substitution (e.g., at the C2 position). C-H activation offers greater atom economy as it doesn't require pre-functionalized starting materials.[6] A Friedel-Crafts reaction is a robust and well-established method for introducing acyl or alkyl groups, typically at the C6 position. It is often simpler to set up but is limited by the harsh Lewis acid conditions and potential for polyalkylation.[4][7]
Q5: How do reaction conditions like solvent and temperature affect regioselectivity?
Solvent and temperature are critical parameters.
-
Temperature: Lowering the temperature can favor the kinetically controlled product over the thermodynamically more stable one, potentially increasing the ratio of a desired regioisomer.[8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of reaction intermediates and transition states. For instance, in lithiation reactions, coordinating solvents like THF are essential, and additives like HMPA or DMPU can further influence the site of deprotonation.[9]
Troubleshooting Guides
Problem 1: Poor or Incorrect Regioselectivity in Transition Metal-Catalyzed C-H Activation
-
Possible Cause: The inherent directing ability of the tetrahydroquinoline nitrogen is not sufficient to override other reactive sites.
-
Solution:
-
Introduce a stronger directing group: Convert the substrate to its N-oxide derivative. The N-oxide oxygen is a powerful directing group for functionalization at the C2 position with catalysts like Palladium, Rhodium, or Copper.[1][5]
-
Screen Ligands: The steric and electronic properties of the ligand on the metal catalyst are crucial. For palladium-catalyzed reactions, specific N-acetylated amino acid ligands have been shown to enable C(sp³)–H activation of the N-methyl group for annulation reactions.[3]
-
Change the Metal Catalyst: Different transition metals have different affinities for C-H bonds and directing groups. If a Palladium catalyst is not selective, consider screening Rhodium or Copper-based systems.[1][10]
-
Problem 2: Mixture of C6 and C8 Isomers in Friedel-Crafts Acylation
-
Possible Cause: The N-methyl group strongly activates both the ortho (C8) and para (C6) positions for electrophilic attack, leading to a mixture of products.
-
Solution:
-
Modify the N-Substituent: Temporarily replace the N-methyl group with a bulkier N-protecting group (e.g., N-tosyl or N-benzoyl). The steric bulk can disfavor substitution at the more hindered C8 position, leading to higher selectivity for the C6 position.[4] The protecting group can be removed and the nitrogen can be methylated in a subsequent step.
-
Vary the Lewis Acid: The size and strength of the Lewis acid can influence the regiochemical outcome.[8] Experiment with different Lewis acids such as AlCl₃, TiCl₄, or milder options like ZnCl₂ to find the optimal selectivity.
-
Lower the Reaction Temperature: Running the reaction at 0 °C or below can enhance selectivity by favoring the kinetic product.
-
Problem 3: Unselective Halogenation with N-Bromosuccinimide (NBS)
-
Possible Cause: NBS can participate in both electrophilic aromatic substitution and radical pathways, potentially leading to bromination on the aromatic ring, at the benzylic C4 position, and/or dehydrogenation to the corresponding quinoline.[11]
-
Solution:
-
Control the Reaction Pathway: To favor electrophilic aromatic bromination (at C6/C8), perform the reaction in the dark using a polar solvent like acetonitrile. To promote radical bromination at the benzylic position, use a non-polar solvent like CCl₄ and a radical initiator (e.g., AIBN or light).
-
Consider an Alternative Halogen Source: For more controlled halogenation, especially at positions not easily accessed directly, consider a lithiation-quench sequence or a metal-free protocol using trihaloisocyanuric acid, which has shown high regioselectivity for the C5-position in 8-substituted quinolines.[12][13][14]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for C2-Functionalization of Quinoline N-Oxides
| Entry | Functional Group | Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Tolyl | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 95 | [5] |
| 2 | 4-Anisyl | Pd(OAc)₂ (5) | P(t-Bu)₂Me·HBF₄ (5) | K₂CO₃ | Toluene | 110 | 92 | [5] |
| 3 | S-methyl-S-phenylsulfoximine | CuBr (5) | None | None | Toluene | 50 | 96 | [10] |
| 4 | C2-Amination | Cu(OAc)₂ (10) | None | Ag₂CO₃ | Benzene | 120 | 93 |[1] |
Table 2: Regioselectivity of Friedel-Crafts Acylation of N-Substituted Tetrahydroquinolines
| Entry | N-Substituent | Acylating Agent | Lewis Acid | Regioisomer Ratio (C6:C8) | Total Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | -H | Acetyl Chloride | AlCl₃ | 85:15 | 78 | [4] |
| 2 | -COCH₃ | Acetyl Chloride | AlCl₃ | 100:0 | 95 | [4] |
| 3 | -CO₂Et | Acetyl Chloride | AlCl₃ | 100:0 | 92 | [4] |
| 4 | -SO₂Tol | Acetyl Chloride | AlCl₃ | 100:0 | 88 | [4] |
(Note: Data for N-methyl was not explicitly provided in the cited source but the trend suggests that less bulky/electron-donating groups favor mixed products, while bulky/withdrawing groups favor C6 selectivity.)
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of 1-Methyl-Tetrahydroquinoline N-Oxide This protocol is adapted from procedures for quinoline N-oxides.[5]
-
Preparation of N-Oxide: To a solution of 1-methyl-tetrahydroquinoline (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-oxide, which can be used without further purification.
-
C-H Arylation: To an oven-dried Schlenk tube, add the 1-methyl-tetrahydroquinoline N-oxide (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).
-
Add K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C2-arylated product.
Protocol 2: Directed Lithiation and Alkylation at the C8 Position This protocol is a conceptual adaptation based on methods for related N-substituted heterocycles.[9][15] High selectivity may require optimization.
-
To an oven-dried flask under an argon atmosphere, add a solution of N-Boc-tetrahydroquinoline (1.0 equiv) in anhydrous THF. (Note: An N-Boc group is shown to be a more effective directing group than N-methyl for C8 lithiation).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-butyllithium (1.1 equiv) dropwise via syringe. The solution may change color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., methyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A decision workflow for choosing the appropriate synthetic strategy.
Caption: A flowchart for troubleshooting common regioselectivity issues.
Caption: A conceptual pathway for Palladium-catalyzed C2 functionalization.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strecker Reaction of Tetrahydroisoquinolines - Workup & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the Strecker reaction of tetrahydroisoquinolines. It includes detailed troubleshooting advice in a question-and-answer format, experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture has turned into a thick, unmanageable emulsion during the aqueous workup. How can I resolve this?
A1: Emulsion formation is a common issue when working with basic nitrogen-containing compounds like tetrahydroisoquinoline derivatives. Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Change in pH: Carefully add a few drops of dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃) to alter the pH of the aqueous layer. This can change the solubility of the components and disrupt the emulsion. Be cautious, as significant pH changes can affect your product's stability.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.
Q2: I'm using trimethylsilyl cyanide (TMSCN) as my cyanide source. What is the proper quenching procedure at the end of the reaction?
A2: It is crucial to quench any unreacted TMSCN and the resulting hydrocyanic acid (HCN) safely. A common and effective method is to use a basic aqueous solution.
-
Cool the reaction mixture: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a basic solution: Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture with vigorous stirring. This will hydrolyze the TMSCN and neutralize the in situ generated HCN, converting it to the much less volatile cyanide salt (NaCN or KCN), which will be in the aqueous layer.
-
Vent frequently: If using a separatory funnel for the quench, be sure to vent frequently to release any pressure buildup from gas evolution (CO₂ if using bicarbonate).
-
Safety Precautions: Always perform this procedure in a well-ventilated fume hood. For disposal, the aqueous cyanide waste should be treated with bleach (sodium hypochlorite) to oxidize the cyanide to the less toxic cyanate.[1][2]
Q3: My α-aminonitrile product is showing significant peak tailing during flash column chromatography on silica gel. What can I do to improve the peak shape?
A3: The basic nature of the amino group in your tetrahydroisoquinoline-derived α-aminonitrile can lead to strong interactions with the acidic silica gel, causing peak tailing. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[3]
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.
Q4: I attempted to hydrolyze my α-cyano tetrahydroisoquinoline to the corresponding carboxylic acid using basic conditions, but I'm not getting the expected product. What could be happening?
A4: An interesting and documented side reaction for some α-cyano tetrahydroisoquinolines is an isomerization under alkaline conditions. Instead of hydrolysis, the compound may undergo a[4][5]-H shift, leading to the formation of an isomeric product where the cyano group has migrated to a different position on the tetrahydroisoquinoline ring.[6] If you suspect this is occurring, consider the following:
-
Characterize the unexpected product: Use spectroscopic methods (NMR, MS) to confirm the structure of the product you have isolated.
-
Switch to acidic hydrolysis: To obtain the desired carboxylic acid, acidic hydrolysis (e.g., using 6 M HCl) is often the more reliable method for α-aminonitriles and may prevent this isomerization.[7]
Experimental Protocols
Protocol 1: General Workup Procedure for the Strecker Reaction of a Tetrahydroisoquinoline Derivative
This protocol outlines a standard procedure for the workup and isolation of an α-aminonitrile product following a Strecker reaction.
-
Reaction Quenching:
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted cyanide source and neutralize the reaction mixture. Ensure adequate stirring. Be mindful of potential gas evolution.
-
-
Extraction:
-
Washing:
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a tetrahydroisoquinoline-derived α-aminonitrile using flash column chromatography.
-
Selection of Solvent System:
-
Determine a suitable mobile phase for the separation using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
If peak streaking or tailing is observed on the TLC plate, add a small amount (e.g., 0.5% v/v) of triethylamine (TEA) to the developing solvent to improve the spot shape.[3]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material to be purified.
-
Pack the column with silica gel using the selected mobile phase (without the basic modifier initially, which can be added to the elution solvent).
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the chosen mobile phase, adding the basic modifier if necessary. Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified α-aminonitrile.
-
Quantitative Data
The yield of α-aminonitriles from the Strecker reaction of tetrahydroisoquinoline precursors can vary depending on the specific substrates, reaction conditions, and purification methods. The following table summarizes reported yields for some α-cyano tetrahydroisoquinoline derivatives.
| Starting Material | Cyanide Source | Additive/Catalyst | Solvent | Yield (%) | Reference |
| 2-Methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide | TMSCN | KF | CH₃CN | 99 | [6] |
| N-Aryl Tetrahydroisoquinoline | - | CuNPs/MagSilica | MeCN | Not specified for cyanation | [5] |
| 2-Aryl-1,2,3,4-tetrahydroisoquinoline | - | - | - | - | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the workup and purification of α-aminonitriles.
Logical Relationship for Troubleshooting Chromatography
Caption: Troubleshooting guide for chromatography peak tailing.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
preventing byproduct formation in Bischler-Napieralski reactions
Technical Support Center: Bischler-Napieralski Reactions
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines, key intermediates in the synthesis of isoquinoline alkaloids and their derivatives.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in synthesizing the isoquinoline core found in many biologically active natural products and pharmaceutical agents.[4][5] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[2][6][7]
Q2: What are the common dehydrating agents used, and how do I choose the right one?
The choice of dehydrating agent is critical and depends on the electronic properties of the aromatic ring of your substrate.[1]
-
For Electron-Rich Aromatic Rings: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[2][8]
-
For Electron-Deficient or Neutral Aromatic Rings: More potent dehydrating conditions are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often the most effective choice.[1][2][6] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2][3]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20°C to room temperature).[1] This method is compatible with a broader range of substrates, including those that are sensitive to strongly acidic conditions.[1]
Q3: What is the primary mechanism, and how does it relate to byproduct formation?
The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[2][9] This intermediate is then attacked by the electron-rich aromatic ring to facilitate cyclization.[2] However, this nitrilium ion is also susceptible to a competing pathway known as the retro-Ritter reaction, which leads to the formation of a styrene-like byproduct.[6][10] This side reaction is particularly prevalent when the resulting styrene is highly conjugated.[1][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q4: My reaction is not proceeding, or the yield is very low. What are the potential causes?
Low or no yield can be attributed to several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring: The aromatic ring has electron-withdrawing groups, hindering the electrophilic substitution.[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[1] Alternatively, consider a modern, milder protocol using Tf₂O and 2-chloropyridine.[1] |
| Insufficiently Potent Dehydrating Agent: The chosen reagent is not strong enough for your specific substrate.[1] | If using POCl₃ alone is ineffective, switch to a mixture of P₂O₅ and POCl₃.[1] |
| Incomplete Reaction: The reaction time is too short, or the temperature is too low.[1] | Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[1][10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][2] |
| Starting Material or Product Decomposition: Prolonged reaction times at high temperatures can lead to decomposition.[1][2] | Monitor the reaction closely and stop it as soon as the starting material is consumed.[2] Consider using milder conditions, such as the Tf₂O/2-chloropyridine system.[1] |
Q5: I'm observing a significant amount of a styrene-like byproduct. How can I minimize this?
The formation of a styrene derivative is a clear indication of the retro-Ritter reaction.[1][6][10] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[6][10]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation and avoids the formation of the nitrilium ion that leads to the retro-Ritter byproduct.[6][10]
Q6: The reaction mixture has turned into a thick, unmanageable tar. What happened?
Polymerization and the formation of tarry materials are common issues, especially at high temperatures or with prolonged reaction times.[1][2]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1][2]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[2]
-
Solvent: Ensure you are using a sufficient amount of solvent to maintain a stirrable reaction mixture.[2]
Data Presentation
The choice of dehydrating agent significantly impacts the reaction yield. The table below summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.
| Dehydrating Agent | Conditions | Yield of Dihydroisoquinoline (%) |
| POCl₃ | Toluene, reflux | Moderate |
| P₂O₅ in POCl₃ | Reflux | High |
| Tf₂O, 2-chloropyridine | CH₂Cl₂, -20°C to 0°C | High to Excellent |
| PPA (Polyphosphoric Acid) | 100-140°C | Moderate to High |
Note: Yields are generalized from literature and can vary based on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and is typically suitable for substrates with electron-rich aromatic rings.[1]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[2]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) to a pH > 9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method, developed by Movassaghi, is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]
-
Cool the mixture to -20°C using a suitable cooling bath.[1]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[1]
-
Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Key reaction pathways in the Bischler-Napieralski reaction.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this report utilizes a predicted spectrum and compares it with the experimental data of a structurally similar alternative, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This comparison offers valuable insights into the influence of the C6-substituent on the chemical shifts of the tetrahydroquinoline core protons.
Predicted ¹H NMR Spectrum Analysis of this compound
The predicted ¹H NMR spectrum of this compound reveals a characteristic set of signals corresponding to the protons of the tetrahydroquinoline ring system and its substituents. The electron-withdrawing nature of the aldehyde group at the C6 position is expected to deshield the aromatic protons, shifting them to a higher chemical shift (downfield) compared to an unsubstituted analog.
Comparison with 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
To provide experimental context, the predicted data for the target aldehyde is compared with the reported experimental data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[1] The carboxylic acid group, also being electron-withdrawing, will have a similar deshielding effect on the aromatic protons, making this a relevant comparison for understanding the electronic environment of the aromatic ring.
Table 1: Comparison of ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[1] | Predicted Multiplicity | Predicted Integration |
| H-5 | ~7.5 | ~7.4 | d | 1H |
| H-7 | ~7.6 | ~7.5 | dd | 1H |
| H-8 | ~6.6 | ~6.5 | d | 1H |
| N-CH₃ | ~2.9 | ~2.9 | s | 3H |
| H-2 (CH₂) | ~3.3 | ~3.3 | t | 2H |
| H-3 (CH₂) | ~1.9 | ~1.9 | m | 2H |
| H-4 (CH₂) | ~2.7 | ~2.7 | t | 2H |
| CHO | ~9.8 | - | s | 1H |
| COOH | - | ~12.0 (broad) | s | 1H |
Note: Predicted chemical shifts are estimations and may vary from experimental values. The experimental data for the carboxylic acid was reported in DMSO-d₆, which can influence chemical shifts.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules is crucial for accurate structural elucidation and comparison.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurity signals.
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds, depending on the relaxation times of the protons.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the ¹H NMR analysis of this compound.
Caption: A logical workflow for ¹H NMR analysis.
Caption: Signal analysis pathway for structure elucidation.
References
Interpreting Mass Spectrometry Data of Tetrahydroquinoline Derivatives: A Comparative Guide
Introduction
Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. As their development and application in medicinal chemistry continue to grow, the need for robust and reliable analytical methods for their characterization is paramount. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful tool for the identification and structural elucidation of THQ derivatives.
This guide provides a comparative overview of the two most common ionization techniques used in the mass spectrometry of tetrahydroquinoline derivatives: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). It aims to equip researchers, scientists, and drug development professionals with the knowledge to interpret the mass spectra of THQs and to select the most appropriate analytical strategy for their needs. This guide presents a summary of fragmentation patterns, comparative tables, and detailed experimental protocols based on published experimental data.
Electron Ionization (EI) Mass Spectrometry of Tetrahydroquinolines
Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This process imparts significant energy to the molecule, leading to extensive and often complex fragmentation. EI-MS is typically coupled with Gas Chromatography (GC-MS) and is highly valuable for structural elucidation due to the reproducible nature of the fragmentation patterns, which can be compared against spectral libraries.
Fragmentation Patterns of 1,2,3,4-Tetrahydroquinoline
The mass spectra of 1,2,3,4-tetrahydroquinoline and its alkyl-substituted derivatives have been studied in detail. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses. For the parent 1,2,3,4-tetrahydroquinoline (Molecular Weight: 133), the molecular ion (M+) is typically observed, and the fragmentation pathways are well-characterized.
Key fragmentation pathways for 1,2,3,4-tetrahydroquinoline and its methyl-substituted analogs under EI conditions are summarized below. The position of substituents, particularly on the saturated ring, significantly influences the relative abundance of fragment ions. For instance, methyl substitution at the 2- and 4-positions leads to an intense M-15 peak due to the loss of a methyl radical, while substitution at the 3-position results in a prominent M-29 peak from the loss of an ethyl radical.[1]
Caption: EI fragmentation pathway of 1,2,3,4-tetrahydroquinoline.
Table 1: Characteristic EI-MS Fragment Ions of Tetrahydroquinoline Derivatives [1]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Mechanism |
| 133 (1,2,3,4-THQ) | 132 | H | Loss of a hydrogen radical, often from the C4 position. |
| 133 (1,2,3,4-THQ) | 118 | CH₃ | Loss of a methyl radical via ring opening. |
| 133 (1,2,3,4-THQ) | 105 | C₂H₄ | Retro-Diels-Alder (RDA) fragmentation of the saturated ring. |
| 133 (5,6,7,8-THQ) | 105 | C₂H₄ | Intense peak due to Retro-Diels-Alder fragmentation.[1] |
| 147 (2-methyl-1,2,3,4-THQ) | 132 | CH₃ | Base peak, loss of the C2-methyl group. |
| 147 (3-methyl-1,2,3,4-THQ) | 118 | C₂H₅ | Loss of an ethyl group. |
| 147 (4-methyl-1,2,3,4-THQ) | 132 | CH₃ | Intense peak, loss of the C4-methyl group. |
Electrospray Ionization (ESI) Tandem Mass Spectrometry of Tetrahydroquinolines
Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it ideal for coupling with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]+ with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).
Fragmentation Patterns of N-Substituted Tetrahydroquinolines
The fragmentation of protonated N-substituted tetrahydroquinolines under ESI-MS/MS conditions can be complex and often involves the formation of an ion/neutral complex.[2] For example, in the case of N-benzyltetrahydroquinolines, the initial fragmentation step is the cleavage of the C-N bond, forming an intermediate complex consisting of a benzyl cation and a neutral tetrahydroquinoline molecule. This reactive intermediate then mediates several fragmentation reactions.[2]
The observed fragmentation pathways include:
-
Benzyl cation transfer: The benzyl group is transferred, leading to characteristic fragment ions.
-
Hydride transfer: A hydride ion is transferred within the complex.
-
Electron transfer: An electron is transferred between the species in the complex.
-
Proton transfer: A proton is transferred, which can lead to the formation of protonated tetrahydroquinoline.[2]
Caption: ESI-MS/MS fragmentation of N-benzyl-THQ via an ion/neutral complex.
Table 2: Characteristic ESI-MS/MS Fragment Ions of Protonated N-Benzyltetrahydroquinoline Derivatives [2]
| Precursor Ion [M+H]+ | Fragment Ion (m/z) | Reaction Type | Description |
| N-benzyl-THQ | 146 | Benzyl Cation Transfer | Formation of a substituted benzyl cation. |
| N-benzyl-THQ | 132 | Hydride Transfer | Formation of a deprotonated THQ radical cation. |
| N-benzyl-THQ | 133 | Electron Transfer | Formation of the THQ radical cation. |
| p-methylbenzyl-THQ | 134 | Proton Transfer | Formation of protonated tetrahydroquinoline. |
Comparison of EI-MS and ESI-MS for Tetrahydroquinoline Analysis
The choice between EI-MS and ESI-MS depends on the specific analytical goals, the nature of the THQ derivative, and the available instrumentation.
Table 3: Comparison of EI-MS and ESI-MS Techniques
| Feature | Electron Ionization (EI) Mass Spectrometry | Electrospray Ionization (ESI) Mass Spectrometry |
| Principle | High-energy electrons bombard gaseous molecules. | Ions are generated from a liquid solution via a high-voltage spray. |
| Ionization Type | Hard ionization | Soft ionization |
| Typical Ions | Molecular ion (M+•), extensive fragment ions. | Protonated molecules [M+H]+ or adducts [M+Na]+. |
| Fragmentation | Occurs in the ion source, extensive and reproducible. | Minimal in-source fragmentation; requires MS/MS (CID) for structural info. |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Sample Volatility | Requires thermally stable and volatile compounds. | Suitable for non-volatile and thermally labile compounds. |
| Library Matching | Excellent, extensive libraries (e.g., NIST, Wiley) available. | Less common, library searching is generally not as effective. |
| Primary Use | Structural elucidation of unknown volatile compounds. | Analysis of complex mixtures, quantification of known compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are example protocols for GC-EI-MS and LC-ESI-MS/MS analysis of tetrahydroquinoline derivatives.
Protocol 1: GC-EI-MS Analysis of Tetrahydroquinoline
This protocol is based on the methods used for the analysis of simple tetrahydroquinolines.[1]
-
Sample Preparation:
-
Dissolve the tetrahydroquinoline derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization for THQs with polar functional groups to increase volatility.
-
-
GC-MS System:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Speed: 2 scans/second
-
-
Data Analysis:
-
Identify the peak corresponding to the tetrahydroquinoline derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Interpret the fragmentation pattern and/or search the mass spectrum against a reference library (e.g., NIST).
-
Protocol 2: LC-ESI-MS/MS Analysis of Tetrahydroquinoline Derivatives
This protocol is a general method adaptable for the quantitative analysis of various THQ derivatives in complex matrices.
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
Dilute the final extract in the initial mobile phase composition.
-
-
LC-MS/MS System:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
LC Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): 9 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions and collision energies for each specific THQ derivative.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of the analyte and any internal standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the THQ derivative in the unknown samples using the calibration curve.
-
Experimental Workflow
Caption: A typical workflow for the analysis of THQ derivatives by LC-MS/MS.
Conclusion
The interpretation of mass spectrometry data for tetrahydroquinoline derivatives requires an understanding of the fundamental principles of the ionization technique employed. EI-MS provides rich fragmentation information valuable for the structural elucidation of volatile derivatives and allows for library matching. In contrast, ESI-MS, particularly when coupled with tandem mass spectrometry, is a soft ionization technique ideal for the analysis of a wider range of THQ derivatives in complex mixtures and is the method of choice for quantitative studies using liquid chromatography. By understanding the characteristic fragmentation patterns and selecting the appropriate methodology, researchers can effectively leverage mass spectrometry to advance the study and development of this important class of compounds.
References
A Comparative Guide to the Characteristic FTIR Peaks of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The analysis is based on the characteristic vibrational frequencies of its constituent functional groups, supported by comparative data from analogous chemical structures. This document is intended for researchers, scientists, and professionals in drug development to aid in the spectral characterization of this and similar molecules.
Molecular Structure and Functional Groups
This compound possesses a unique combination of functional groups that give rise to a distinct infrared spectrum. The primary structural components are:
-
A substituted aromatic ring.
-
A tertiary amine within a saturated heterocyclic ring (the N-methylated tetrahydroquinoline moiety).
-
An aromatic aldehyde group.
The presence and electronic interplay of these groups dictate the positions and intensities of the absorption bands in the FTIR spectrum.
Predicted Characteristic FTIR Peaks
The following table summarizes the expected characteristic infrared absorption peaks for this compound. The predictions are derived from established frequency ranges for aromatic aldehydes and substituted tetrahydroquinolines.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium | Typically appears at a slightly higher frequency than aliphatic C-H stretches.[1][2] |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2960 - 2850 | Strong | Arises from the methyl and methylene groups of the tetrahydroquinoline ring.[2] |
| Aldehyde C-H Stretch | Aldehyde (-CHO) | 2850 - 2700 | Medium | Often appears as two distinct bands, with one near 2720 cm⁻¹ being highly diagnostic.[3][4][5][6] Fermi resonance can lead to the observation of two peaks.[3] |
| Carbonyl C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | Strong, Sharp | The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to saturated aldehydes.[1][3][5][6] |
| Aromatic C=C Stretch | Aromatic Ring | 1650 - 1450 | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic system. |
| Aliphatic C-H Bend | -CH₃, -CH₂- | 1470 - 1350 | Medium | Scissoring and bending vibrations of the alkyl groups. |
| C-N Stretch | Tertiary Amine | 1260 - 1000 | Medium | Typically found in the fingerprint region. |
| Aromatic C-H Bend | Aromatic Ring | 900 - 700 | Medium to Strong | Out-of-plane bending vibrations that can provide information about the aromatic substitution pattern. |
Experimental Protocol for FTIR Analysis
To obtain an experimental FTIR spectrum for this compound, the following general protocol using an Attenuated Total Reflectance (ATR) accessory is recommended:
-
Sample Preparation: Ensure the sample is a pure, dry solid or a neat liquid. If it is a solid, it can be finely ground.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Process the resulting spectrum to identify and label the key absorption peaks.
-
Comparative Spectral Analysis
To confirm the identity of this compound, its experimental spectrum should be compared with known spectra of structurally related compounds:
-
Benzaldehyde: The spectrum of benzaldehyde will show the characteristic aromatic aldehyde peaks, including the C=O stretch around 1705 cm⁻¹ and the aldehyde C-H stretches.[4][6]
-
1-Methyl-1,2,3,4-tetrahydroquinoline: This reference compound will exhibit the aliphatic C-H stretches of the tetrahydroquinoline ring and the N-methyl group, as well as the aromatic C=C and C-H vibrations, but will lack the aldehyde-specific peaks.
-
6-Methyl-1,2,3,4-tetrahydroquinoline: A study on this compound can provide insights into the vibrational modes of the substituted tetrahydroquinoline ring system.[7]
By comparing these spectra, the unique contributions of the aldehyde and the N-methylated tetrahydroquinoline moieties to the spectrum of the target molecule can be clearly distinguished.
Caption: Functional groups and their corresponding FTIR peak regions.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. FTIR [terpconnect.umd.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
A comprehensive analysis of the is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide includes a detailed comparison with structurally related analogs, predicted spectral data, and standardized experimental protocols.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a clear comparison, the predicted are presented alongside the experimental data for its structural analogs: 1-Methyl-1,2,3,4-tetrahydroquinoline (N-Me THQ) and 1,2,3,4-tetrahydroquinoline (THQ). The data for N-Me THQ is particularly valuable as it only lacks the 6-carbaldehyde group, allowing for a direct assessment of the substituent effect of the aldehyde group on the aromatic ring.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (Predicted)* | 1-Methyl-1,2,3,4-tetrahydroquinoline (Experimental)[1] | 1,2,3,4-tetrahydroquinoline (Experimental) |
| C2 | 55.8 | 55.8 | 47.1 |
| C3 | 27.5 | 27.8 | 27.2 |
| C4 | 21.8 | 22.0 | 22.5 |
| C4a | 128.5 | 128.9 | 129.2 |
| C5 | 129.5 | 129.3 | 126.6 |
| C6 | 130.2 | 115.8 | 121.3 |
| C7 | 126.8 | 126.9 | 129.3 |
| C8 | 111.5 | 111.3 | 114.3 |
| C8a | 152.1 | 145.8 | 144.9 |
| N-CH3 | 39.5 | 39.3 | - |
| CHO | 192.5 | - | - |
*Predicted using online NMR prediction tools. Actual experimental values may vary.
The aldehyde group at the C6 position is expected to have a significant deshielding effect on the ipso-carbon (C6) and a notable influence on the other carbons of the aromatic ring, as reflected in the predicted shifts.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the target compound can be adapted from established methods for the formylation of aromatic rings. One common method is the Vilsmeier-Haack reaction.
Materials:
-
1-Methyl-1,2,3,4-tetrahydroquinoline
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask, cool a solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-Methyl-1,2,3,4-tetrahydroquinoline in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
13C NMR Spectroscopy
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) is a common choice.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral width: ~240 ppm
-
Relaxation delay (d1): 2 seconds
-
Number of scans: 1024 (or more for dilute samples)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3).
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer and acquire the 13C NMR spectrum according to the parameters listed above.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to spectral analysis of this compound.
Caption: Workflow from synthesis to 13C NMR analysis.
References
biological efficacy of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde versus its analogs
A Comparative Guide to the Biological Efficacy of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and Its Analogs
Introduction
This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] While specific biological efficacy data for this particular carbaldehyde derivative is not extensively documented in publicly available literature, a comparative analysis with its structural analogs provides significant insights into its potential therapeutic activities. This guide synthesizes experimental data from studies on related tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) derivatives to project the biological profile of this compound. The diverse biological activities of these analogs, including anticancer, antibacterial, and neuroprotective effects, are rooted in the versatile tetrahydroquinoline scaffold.[2][3][4]
Structural and Mechanistic Overview
The core structure of this compound features a tetrahydroquinoline nucleus, which is a common motif in a wide range of biologically active compounds.[5] The biological effects of its analogs are often attributed to their ability to interact with various cellular targets. For instance, some tetrahydroisoquinoline derivatives have shown potential as PDE4 inhibitors, which are involved in inflammatory pathways.[6] Others have demonstrated neuroprotective properties through mechanisms that may involve MAO inhibition and antagonism of the glutamatergic system.[7] The specific substitutions on the tetrahydroquinoline ring play a crucial role in determining the potency and selectivity of these compounds.
Below is a generalized workflow for the synthesis and evaluation of tetrahydroquinoline and tetrahydroisoquinoline analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthesis Validation: HPLC vs. NMR Spectroscopy
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the rigorous validation of a newly synthesized compound's identity and purity is a cornerstone of reliable and reproducible science. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal validation strategy.
At a Glance: HPLC and NMR in Synthesis Validation
High-Performance Liquid Chromatography is a premier separation technique, excelling at resolving complex mixtures and quantifying the purity of a compound.[1][2] Conversely, Nuclear Magnetic Resonance spectroscopy is unparalleled in its ability to elucidate the precise molecular structure of a compound and can also be used for quantitative analysis.[3][4][5] Often, these techniques are used orthogonally, providing a comprehensive and confident validation of a synthesized molecule.[1]
| Feature | HPLC | NMR Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. Purity assessment. | Structural elucidation and identification. Quantitative analysis. |
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | High resolution and sensitivity for impurity profiling, high throughput.[1] | Provides detailed structural information, absolute quantification without a specific reference standard (qNMR).[1][6] |
| Limitations | Requires a reference standard for quantification, may not detect non-UV active impurities.[1] | Lower sensitivity for trace impurities compared to HPLC, lower throughput.[1] |
| Sample Consumption | Low (micrograms).[1] | Higher (milligrams).[1] |
| Sample Recovery | Destructive.[1] | Non-destructive, sample can be recovered.[1] |
Experimental Protocols: A Step-by-Step Approach
Detailed and well-documented experimental protocols are critical for reproducible validation studies. Below are representative protocols for reversed-phase HPLC and ¹H NMR analysis.
Reversed-Phase HPLC Protocol for Purity Determination
This protocol outlines a general procedure for assessing the purity of a synthesized organic compound.
1. Instrument and Column:
-
A standard HPLC system equipped with a UV detector.[1]
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
2. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[6]
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[1][6]
-
Column Temperature: 30 °C.[6]
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
5. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
¹H NMR Spectroscopy Protocol for Structural Elucidation and Purity
This protocol provides a general method for confirming the structure and assessing the purity of a synthesized compound.
1. Instrument:
-
A 400 MHz or higher field NMR spectrometer.[1]
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte's signals.
-
For quantitative NMR (qNMR), a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample.[1]
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.[1]
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate quantification in qNMR.
-
Number of Scans: Dependent on the sample concentration, typically 16 to 64 scans.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling constants to the expected structure.
-
For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Workflow for Synthesis Validation
A logical workflow ensures a thorough and efficient validation process, often starting with a preliminary check and moving to more detailed analyses.
Caption: A typical workflow for the validation of a synthesized compound.
Comparative Analysis Logic
The decision to use HPLC, NMR, or a combination of both depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations.
Caption: Decision tree for selecting an analytical validation technique.
Conclusion: A Synergistic Approach
Both HPLC and NMR spectroscopy are indispensable tools in the validation of synthesized compounds. HPLC provides high-throughput and sensitive purity analysis, making it ideal for routine quality control.[1] NMR, particularly quantitative NMR, offers the distinct advantage of being a primary analytical method that not only confirms the structure but also provides an accurate purity value without the need for specific impurity reference standards.[1][4] For comprehensive and robust validation, a synergistic approach employing both techniques is highly recommended. This orthogonal strategy ensures the highest level of confidence in the quality and identity of the synthesized material, which is paramount for researchers, scientists, and drug development professionals.[1]
References
A Comparative Guide to the Pictet-Spengler and Bischler-Napieralski Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the construction of the tetrahydroisoquinoline (THIQ) and its derivatives is a frequent necessity. These scaffolds are central to a vast array of natural products and pharmacologically active molecules. Among the most powerful and enduring methods for assembling the isoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. This guide provides an objective comparison of these two cornerstone syntheses, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Distinctions
The fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions lies in their starting materials and the nature of the electrophilic intermediate that undergoes cyclization. The Pictet-Spengler reaction proceeds via a more stable iminium ion, while the Bischler-Napieralski reaction involves a highly reactive nitrilium ion intermediate. This distinction has significant implications for reaction conditions, substrate scope, and the nature of the final product.
| Feature | Pictet-Spengler Synthesis | Bischler-Napieralski Synthesis |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1][2] | β-arylethylamide.[3][4] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA).[1][5] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[3][6] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[4] | 3,4-Dihydroisoquinoline (an imine).[3] |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[7] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures) for less reactive substrates.[1] | Generally requires harsher, refluxing acidic conditions.[3][6] |
Reaction Mechanisms and Logical Flow
The divergent pathways of these two syntheses are best understood by examining their reaction mechanisms.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction commences with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[8] Under acidic conditions, the Schiff base is protonated to generate an electrophilic iminium ion.[8] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a spirocyclic intermediate.[1] Subsequent rearrangement and deprotonation restore aromaticity, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[8]
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction begins with a β-arylethylamide.[3] The amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which leads to the formation of a highly electrophilic nitrilium ion intermediate.[3][9] This intermediate then undergoes intramolecular electrophilic aromatic substitution, where the aryl ring attacks the nitrilium ion to form the cyclized 3,4-dihydroisoquinoline product.[3] To obtain the corresponding tetrahydroisoquinoline, a subsequent reduction step is necessary.[7]
Comparative Experimental Data
The choice between these two methods often depends on the desired substitution pattern, the electronic nature of the aromatic ring, and the desired stereochemical outcome. Below is a summary of representative experimental data.
| Reaction | Substrate | Conditions | Product | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) |
| Pictet-Spengler | Tryptamine and various aldehydes | Chiral thiourea catalyst, acetyl chloride, 2,6-lutidine, diethyl ether, -30 to -60 °C | N-acetyl-tetrahydro-β-carbolines | 65-81 | 85-95% ee[10] |
| Pictet-Spengler | Tryptamine and aromatic aldehydes | Au(I) catalyst, solvent, room temp. | Tetrahydro-β-carbolines | up to 97 | up to 95% ee[11] |
| Pictet-Spengler | 2-(1H-pyrrol-1-yl)anilines and aldehydes | Chiral phosphoric acid catalyst, toluene, -55 °C | 4,5-dihydropyrrolo[1,2-a]quinoxalines | up to 96 | up to 99:1 er[12] |
| Bischler-Napieralski | (S)-1-alkyl-1,2-diphenylethylamides | POCl₃, P₂O₅, refluxing toluene | 3-alkyl-4-phenyl-1,2-dihydroisoquinolines | Not specified | 80-91% de[13][14][15] |
| Bischler-Napieralski | N-acyl tryptamine derivatives | POCl₃, reflux | β-carbolines | Not specified | Not applicable |
| Bischler-Napieralski | β-arylethylamides | Microwave irradiation, 140 °C, 30 min | Dihydroisoquinolines | Good to excellent | Not applicable[16] |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
This protocol describes a standard procedure using a Brønsted acid catalyst.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., methanol, dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the β-arylethylamine in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[8]
General Protocol for Bischler-Napieralski Reaction and Subsequent Reduction
This protocol outlines a typical procedure using phosphorus oxychloride as the dehydrating agent, followed by reduction with sodium borohydride.
Materials:
-
β-arylethylamide (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide and the anhydrous solvent.
-
Add POCl₃ dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting residue in methanol and cool to 0 °C.
-
Carefully add NaBH₄ portion-wise until the reaction is complete (monitored by TLC).
-
Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired tetrahydroisoquinoline.[7]
Advantages, Limitations, and Side Reactions
Pictet-Spengler Synthesis:
-
Advantages: This reaction often proceeds under milder conditions, especially with electron-rich aromatic rings.[1] It directly yields the fully saturated tetrahydroisoquinoline, avoiding a separate reduction step.[4] The development of asymmetric variants allows for high enantioselectivity.[17]
-
Limitations: The reaction can be sluggish or require harsh conditions for electron-deficient aromatic systems.[1]
-
Side Reactions: Side reactions are generally less common than in the Bischler-Napieralski synthesis, but can include the formation of dimeric products or other rearrangement products depending on the substrate and conditions.
Bischler-Napieralski Synthesis:
-
Advantages: This method is versatile and widely applicable for the synthesis of 3,4-dihydroisoquinolines.[3] Modern variations using milder reagents like Tf₂O have expanded its scope.[3]
-
Limitations: The reaction typically requires harsh, refluxing acidic conditions.[3] A separate reduction step is necessary to obtain tetrahydroisoquinolines.[7] The reaction is sensitive to the electronic nature of the aromatic ring, with electron-withdrawing groups hindering cyclization.[18]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes, particularly when the resulting styrene is highly conjugated.[9][18] In some cases, unexpected regioisomers can be formed due to cyclization at an alternative position on the aromatic ring.[6]
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and indispensable tools for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. The Pictet-Spengler reaction is often favored for its milder conditions and direct formation of the saturated product, particularly in asymmetric synthesis. The Bischler-Napieralski reaction, while requiring harsher conditions and a subsequent reduction, remains a robust and versatile method for a wide range of substrates. A thorough understanding of their respective mechanisms, advantages, and limitations, as presented in this guide, will enable researchers to make an informed decision and select the optimal synthetic strategy for their specific drug discovery and development objectives.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B106942J [pubs.rsc.org]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Endogenous Amines: A Comparative Guide to their Neuroprotective Activities
For Researchers, Scientists, and Drug Development Professionals
Endogenous amines, a class of biologically active compounds found naturally in the body, are emerging as significant players in the field of neuroprotection. Their ability to shield neurons from damage and death offers promising therapeutic avenues for a range of neurodegenerative diseases and brain injuries. This guide provides a comparative analysis of the neuroprotective activities of several key endogenous amines, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of endogenous amines varies depending on the specific amine, the nature of the neuronal insult, and the experimental model. While direct comparative studies are limited, the existing evidence allows for a qualitative and semi-quantitative assessment of their protective capabilities.
Key Endogenous Amines and their Neuroprotective Profile:
-
Melatonin: Widely recognized for its potent antioxidant and anti-inflammatory properties, melatonin demonstrates robust neuroprotection across various models of neurodegeneration.[1][2][3] It effectively scavenges free radicals, reduces oxidative damage, and modulates inflammatory responses.[1][2][4]
-
Dopamine: Beyond its role as a neurotransmitter, dopamine exhibits neuroprotective effects, particularly through the activation of D2-like receptors.[5] This activation can trigger pro-survival signaling pathways.
-
Serotonin: This well-known neurotransmitter also possesses neuroprotective qualities, in part by reducing oxidative damage and attenuating apoptosis.[6]
-
Tryptamine: As a precursor to serotonin and melatonin, tryptamine itself shows promise in neuroprotection, though research is less extensive compared to its derivatives.[7]
-
Agmatine: This amine, derived from arginine, confers neuroprotection through multiple mechanisms, including the blockade of NMDA receptors, reduction of excitotoxicity, and anti-apoptotic effects.[7]
-
Histamine: While its role in neuroprotection is complex and can be context-dependent, histamine has been shown to modulate neuroinflammatory processes, which can impact neuronal survival.[8][9]
Quantitative Data Summary
The following table summarizes available quantitative data on the neuroprotective effects of these endogenous amines. It is important to note that the data are compiled from different studies and experimental conditions, which may not be directly comparable.
| Endogenous Amine | Experimental Model | Insult | Assay | Key Findings | Reference |
| Melatonin | Ovariectomized Rats | Estrogen Deficiency | Tyrosine Hydroxylase (TH) Staining | Increased number of TH-positive dopaminergic neurons in the substantia nigra. | [10] |
| PC12 Cells | Dopamine-induced toxicity | Cell Viability Assay | Attenuated viability loss and apoptosis. | [6] | |
| Rat Brain Synaptosomes | Free Radical Damage | MDA + 4-HDA Assay | Reduced lipid peroxidation. | [11] | |
| Dopamine | - | - | cAMP Response Assay | EC50 value for activating AaDOP2 receptor was 0.38 µM. | [12] |
| Serotonin | Brain Mitochondria and Synaptosomes | 6-Hydroxydopamine (6-OHDA) | Multiple (ROS, MDA, Carbonyls, Thiols) | Inhibited production of reactive oxygen species and formation of oxidation products at concentrations of 1-100 µM. | [6] |
| Tryptamine | - | - | 5-HT2A Receptor Activation | EC50 value for 5-HT2A receptor agonism was 7.36 nM. | [7] |
| Agmatine | Cultured Rat Hippocampal Neurons | Dexamethasone | TUNEL Assay, Caspase-3 Activity | Reduced the number of TUNEL-positive cells and prevented caspase-3 activation. | [13] |
| Mice | Pentylenetetrazole-induced seizures | Seizure Threshold | 10 and 20 mg/kg exerted anticonvulsant effects. | [14] | |
| Histamine | Primary Astrocytes | - | GDNF, TNF-α, IL-1β Secretion | Dose-dependently stimulated GDNF production and suppressed TNF-α and IL-1β secretion. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the endogenous amines at various concentrations for the desired duration. Include appropriate controls (untreated cells, vehicle control).
-
MTT Incubation: After treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[18]
Apoptosis Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). These labeled ends can then be visualized.[14]
Procedure:
-
Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K.[14]
-
Equilibration: Incubate the samples in an equilibration buffer to prepare the DNA for the labeling reaction.
-
TdT Labeling: Incubate the samples with the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[14]
-
Detection:
-
Fluorescent Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.
-
Chromogenic Detection: If biotin-dUTP is used, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate.[19]
-
-
Counterstaining and Imaging: Counterstain the nuclei with a dye like DAPI or Hoechst for fluorescence microscopy or with Hematoxylin for brightfield microscopy.[20]
Oxidative Stress Assays
This assay measures the overall level of intracellular ROS.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the diacetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] The fluorescence intensity is proportional to the amount of ROS.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the endogenous amines and/or an oxidative stress-inducing agent.
-
DCFH-DA Loading: Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30-60 minutes at 37°C.[21]
-
Washing: Wash the cells with a buffered saline solution (e.g., PBS) to remove excess probe.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[22]
This assay quantifies the level of malondialdehyde, a major product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.[23]
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer.
-
Reaction with TBA: Add a solution of TBA and an acid (e.g., phosphoric acid or acetic acid) to the sample.[24][25] An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent further lipid peroxidation during the assay.[24]
-
Incubation: Incubate the mixture at a high temperature (e.g., 95-100°C) for a specific time (e.g., 15-60 minutes) to allow the MDA-TBA adduct to form.[24][25]
-
Measurement: After cooling, measure the absorbance of the resulting solution at approximately 532-540 nm or fluorescence at an excitation of ~540 nm and emission of ~590 nm.[25]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of endogenous amines are mediated by a complex interplay of signaling pathways that regulate cell survival, apoptosis, and oxidative stress responses.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of an endogenous amine.
References
- 1. The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Melatonin as a Potential Regulator of Oxidative Stress, and Neuroinflammation: Mechanisms and Implications for the Management of Brain Injury-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin-dopamine interactions: from basic neurochemistry to a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of serotonin on 6-hydroxydopamine- and dopamine-induced oxidative damage of brain mitochondria and synaptosomes and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Role of Agmatine in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine, Neuroinflammation and Neurodevelopment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histaminergic System Activity in the Central Nervous System: The Role in Neurodevelopmental and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Exogenous Melatonin on Dopaminergic Neurons of the Substantia Nigra in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The interaction of melatonin and agmatine on pentylenetetrazole-induced seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Histamine in the Crosstalk Between Innate Immune Cells and Neurons: Relevance for Brain Homeostasis and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An improved method for the measurement of malondialdehyde in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arigobio.com [arigobio.com]
- 22. doc.abcam.com [doc.abcam.com]
- 23. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain | MDPI [mdpi.com]
- 24. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 25. tcichemicals.com [tcichemicals.com]
Structure-Activity Relationship of Tetrahydroisoquinoline Analogs: A Comparative Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various THIQ analogs, focusing on their anticancer and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Anticancer Activity of Tetrahydroisoquinoline Analogs
THIQ derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in tumor growth and proliferation.[4][5] The antiproliferative effects of these compounds are often attributed to their ability to inhibit signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, or through the inhibition of tubulin polymerization.[6]
Targeting Tubulin Polymerization
A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been synthesized and evaluated for their cytotoxicity and tubulin polymerization inhibitory activity.[7] The SAR studies revealed that the substitution pattern on the 1-phenyl ring plays a crucial role in the observed bioactivity.
Table 1: Cytotoxicity and Tubulin Polymerization Inhibitory Activity of 1-Phenyl-THIQ Analogs [7]
| Compound | Substitution on 1-Phenyl Ring | Cytotoxicity (IC50, μM) on HeLa cells | Tubulin Polymerization Inhibition (IC50, μM) |
| 5a | Unsubstituted | > 100 | > 40 |
| 5n | 3'-OH, 4'-OCH3 | 0.08 | 2.1 |
| 5o | 3'-OCH3, 4'-OH | 0.12 | 2.5 |
| 5p | 3',4'-di-OCH3 | 0.25 | 3.2 |
From the data, it is evident that the presence of hydroxyl and methoxy groups on the 1-phenyl ring significantly enhances the cytotoxic and tubulin polymerization inhibitory activity. Compound 5n , with a 3'-hydroxyl and a 4'-methoxy group, emerged as the most potent analog in this series.[7]
The inhibitory effect of the THIQ analogs on tubulin polymerization is assessed by a fluorescence-based assay. Tubulin protein is incubated with the test compounds in a polymerization buffer containing GTP and a fluorescent reporter that binds to hydrophobic pockets in polymerized tubulin. The fluorescence intensity is monitored over time at 37°C. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is then determined.
Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways
Recent studies have shown that certain THIQ derivatives can suppress tumorigenesis by modulating key signaling pathways.[6] For instance, the bis-benzylisoquinoline alkaloid tetrandrine, which contains a THIQ core, has been reported to suppress tumor growth by affecting the VEGF/HIF-1α/ICAM-1 and PI3K/AKT/mTOR pathways.[6]
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and a hypothetical workflow for evaluating the inhibitory activity of THIQ analogs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of THIQ analogs.
Caption: Experimental workflow for the evaluation of THIQ analogs as anticancer agents.
Antimicrobial Activity of Tetrahydroisoquinoline Analogs
THIQ derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1] The SAR in this area highlights the importance of substitutions on both the THIQ core and the N-substituent.
Antibacterial Activity
A series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their activity against Mycobacterium tuberculosis.[8] The study revealed that lipophilicity and the nature of the substituents at the 5 and 8 positions significantly influence the antimycobacterial potency.
Table 2: Anti-Mycobacterial Activity of 5,8-Disubstituted THIQ Analogs [8]
| Compound | 5-Substituent | 8-Substituent | MIC (μg/mL) against M. tuberculosis |
| 1 | H | Br | > 100 |
| 13 | OMe | N-methylpiperazine | 1.6 |
| 14 | OMe | Morpholine | 6.3 |
| 15 | OMe | Piperidine | 12.5 |
The data indicates that an N-methylpiperazine group at the 8-position is preferred for potent anti-mycobacterial activity.[8]
The MIC of the THIQ analogs against M. tuberculosis is determined using a microplate-based assay. The compounds are serially diluted in a 96-well plate containing growth medium. A standardized inoculum of the bacteria is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
Novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity.[1] The SAR studies indicated that the nature of the N-substituent is critical for the antifungal potency.
Table 3: Antifungal Activity of N-Substituted THIQ Analogs [1]
| Compound | N-Substituent | Zone of Inhibition (mm) against C. glabrata | MIC (μg/mL) against S. cerevisiae |
| 145 | 4-Chlorobenzyl | 18 | 1 |
| 146 | 2,4-Dichlorobenzyl | 18 | > 10 |
| Clotrimazole (Standard) | - | 20 | 0.5 |
Compounds with a substituted benzyl group at the nitrogen atom showed promising antifungal activity. Specifically, compound 145 with a 4-chlorobenzyl substituent exhibited a potent MIC value against Saccharomyces cerevisiae.[1]
Antifungal activity is evaluated using the disk diffusion method to determine the zone of inhibition and a broth microdilution method to determine the MIC. For the disk diffusion assay, sterile paper discs impregnated with the test compounds are placed on an agar plate inoculated with the fungal strain. The diameter of the zone of growth inhibition around the disc is measured after incubation. The MIC is determined by finding the lowest concentration of the compound that prevents visible fungal growth in a liquid culture.
Caption: Logical relationship of THIQ structural modifications to their biological activities.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde based on available safety data. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's specific safety protocols and local, state, and federal regulations before handling or disposing of any chemical waste.
The primary directive for the disposal of this compound is to treat it as a regulated hazardous material. Disposal must be conducted through an appropriate treatment and disposal facility in strict accordance with all applicable laws and regulations.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Signal Word | N/A | Warning [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical, including during disposal procedures.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and eye irritation.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. | Prevents skin contact and irritation.[1][2][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | Avoids inhalation of vapors or mists that can cause respiratory irritation.[1][2][3] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination.[1][2] |
Core Disposal Protocol
The guiding principle for disposal is to segregate this chemical as hazardous waste. It should not be mixed with other waste streams, especially non-hazardous materials, to ensure proper and compliant disposal.
Step-by-Step Disposal Procedure
-
Preparation and Containment:
-
Work Area: Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Container: Designate a specific, compatible, and clearly labeled waste container for hazardous chemical waste. The container must be in good condition, free from leaks, and have a secure lid.
-
-
Waste Transfer:
-
No Mixing: Do not mix this compound with other waste materials. Leave the chemical in its original container if possible.
-
Careful Transfer: If transferring is necessary, pour the waste carefully into the designated hazardous waste container to avoid splashing or spillage.
-
-
Labeling and Sealing:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations.
-
Sealing: Securely close the container lid to prevent any leaks or evaporation.
-
-
Storage and Disposal:
-
Temporary Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[4] Follow all institutional procedures for waste pickup.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
Essential Safety and Operational Guide for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 493-50-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance. Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear chemical-resistant gloves. Butyl or Neoprene rubber are recommended for handling aldehydes.[2] Always inspect gloves for integrity before use. | Prevents skin contact and irritation.[1] |
| Eye and Face Protection | Use chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Body Protection | Wear a flame-retardant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to potential spills. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge. | Prevents respiratory tract irritation.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Location: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Plan
| Storage Condition | Requirement | Reason |
| Temperature | Store in a cool, dry place. | To maintain chemical stability. |
| Container | Keep in a tightly sealed, properly labeled container. | To prevent leakage and contamination. |
| Incompatibilities | Segregate from strong oxidizing agents, acids, and bases. | To avoid potentially hazardous reactions. |
| Location | Store in a designated, well-ventilated chemical storage cabinet. | To ensure proper containment and prevent accidental spills. |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste generated. The label should include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams, particularly non-hazardous waste.
-
Contaminated Materials: Any disposable labware, gloves, or absorbent materials that come into contact with the compound must be disposed of as hazardous waste.
Disposal Procedure
-
Neutralization: For liquid waste containing aldehydes, chemical neutralization may be an option. Commercial aldehyde neutralizing agents are available that can render the waste non-hazardous.[3] Always follow the manufacturer's instructions for such products.
-
Professional Disposal: For solid waste and un-neutralized liquid waste, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department. |
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling the Compound.
References
- 1. echemi.com [echemi.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. wastewise.com [wastewise.com]
- 4. 1343210-73-0|1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde|1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde|-范德生物科技公司 [bio-fount.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
